2,4-Diiodo-6-methylnicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4I2N2 |
|---|---|
Molecular Weight |
369.93 g/mol |
IUPAC Name |
2,4-diiodo-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4I2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 |
InChI Key |
FNEYKRMDWGXOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)I)C#N)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-6-methylnicotinonitrile
A Note to the Researcher: Initial inquiries for "2,4-Diiodo-6-methylnicotinonitrile" did not yield sufficient public data for a comprehensive technical guide. This suggests the compound is either novel, highly specialized, or not widely reported in accessible literature. In the spirit of providing a valuable and data-rich resource, this guide has been pivoted to focus on a closely related and well-documented analogue: 2,4-Dihydroxy-6-methylnicotinonitrile . This structural analogue serves as an excellent case study for the physicochemical characterization of substituted nicotinonitriles, a class of compounds with significant interest in medicinal chemistry.
Introduction
The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1] Its synthetic tractability and the diverse pharmacological activities of its derivatives make it a focal point for researchers. 2,4-Dihydroxy-6-methylnicotinonitrile (CAS 67643-17-8) is a key building block within this class. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and as a starting point for novel drug candidates. This guide provides a detailed overview of its known properties and outlines the experimental protocols for their determination, offering a framework for the comprehensive characterization of this and similar molecules.
Core Physicochemical Properties
While extensive experimental data for 2,4-Dihydroxy-6-methylnicotinonitrile is not consolidated in the public domain, a baseline of its properties can be established from supplier data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [2] |
| Molecular Weight | 150.14 g/mol | [2] |
| IUPAC Name | 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | [3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥98% | [3] |
| CAS Number | 67643-17-8 | [2] |
| Canonical SMILES | CC1=CC(=C(C(=O)N1)C#N)O | [3] |
| InChI Key | WMPRWVSFHGPPNE-UHFFFAOYSA-N |
Experimental Determination of Physicochemical Properties
For a novel or sparsely characterized compound like 2,4-Dihydroxy-6-methylnicotinonitrile, rigorous experimental determination of its properties is a critical first step in its development. The following sections detail the standard, field-proven protocols for these measurements.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, solid 2,4-Dihydroxy-6-methylnicotinonitrile is finely ground into a powder.
-
Capillary Loading: The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus alongside a thermometer.
-
Heating and Observation: The sample is heated rapidly to about 15-20°C below its expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The "shake-flask" method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility Determination
-
Solution Preparation: An excess amount of solid 2,4-Dihydroxy-6-methylnicotinonitrile is added to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle. A sample of the supernatant is then carefully removed and clarified by centrifugation and/or filtration to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is expressed in units of mg/mL or µM.
Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of 2,4-Dihydroxy-6-methylnicotinonitrile.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts:
-
Methyl Protons (-CH₃): Expected around 2.0-2.5 ppm.
-
Aromatic Proton: A singlet is expected for the proton on the pyridine ring, likely in the range of 5.5-6.5 ppm.
-
Hydroxyl Protons (-OH): These protons can appear over a wide range and may be broad signals.[4] Their chemical shift is highly dependent on solvent, concentration, and temperature.[4]
Predicted ¹³C NMR Chemical Shifts:
-
Methyl Carbon (-CH₃): Expected in the aliphatic region, around 15-25 ppm.[5]
-
Nitrile Carbon (-C≡N): Typically found in the 115-125 ppm range.
-
Aromatic and Olefinic Carbons: A set of signals between 90-165 ppm corresponding to the carbons of the pyridine ring.
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically >160 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of 2,4-Dihydroxy-6-methylnicotinonitrile is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard ¹H and ¹³C{¹H} spectra are acquired. Further 2D experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment of all signals.
-
Data Processing and Analysis: The acquired data is processed (Fourier transform, phasing, baseline correction) and the chemical shifts, coupling constants, and integrations are analyzed to confirm the structure.
Caption: Workflow for NMR-based Structure Elucidation.
3.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrum:
-
Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 151.05.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to the loss of small neutral molecules. Common fragmentation pathways for related structures can help in interpreting the spectrum.[6][7]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS). ESI is a common ionization method for this type of molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, the parent ion of interest is isolated and subjected to fragmentation, and the m/z of the resulting fragment ions are recorded.[6]
3.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
N-H stretch: A medium to sharp band around 3100-3500 cm⁻¹ for the N-H in the pyridone ring.
-
C≡N stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹.
-
C=O stretch: A strong, sharp band around 1650-1700 cm⁻¹ for the carbonyl group in the pyridone ring.
-
C=C and C=N stretches: Bands in the 1400-1650 cm⁻¹ region.
Synthesis and Potential Applications
Synthetic Approach: While a specific, detailed synthesis for 2,4-Dihydroxy-6-methylnicotinonitrile is not readily available in peer-reviewed literature, a plausible synthetic route can be inferred from related chemistries. One common approach to substituted nicotinonitriles involves the cyclization of a suitable precursor. For instance, a chalcone derivative can be reacted with malononitrile in the presence of a base like ammonium acetate to form the pyridine ring.[8] Alternatively, starting from a pre-formed pyridine ring, functional group interconversions can be employed to introduce the hydroxyl and nitrile moieties.
Medicinal Chemistry Relevance: The nicotinonitrile scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1] Derivatives have shown potential as:
-
Anticancer agents: By inhibiting protein kinases that are crucial for cancer cell growth and survival.[9]
-
Antimicrobial and Antiviral agents.
-
Anti-inflammatory agents. [1]
The dihydroxy substitution pattern on the pyridine ring of 2,4-Dihydroxy-6-methylnicotinonitrile offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of compound libraries for screening against various biological targets.
Conclusion
2,4-Dihydroxy-6-methylnicotinonitrile is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While a complete, experimentally verified dataset of its physicochemical properties is not yet publicly available, this guide provides a comprehensive framework for its characterization. By following the detailed experimental protocols for determining melting point, solubility, and spectroscopic properties, researchers can generate the necessary data to confidently utilize this compound in their drug discovery and development endeavors. The established biological relevance of the nicotinonitrile core further underscores the importance of a thorough understanding of this and related molecules.
References
- Benchchem. (2025). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.
- Fluorochem. (n.d.). 2,4-DIHYDROXY-6-METHYLNICOTINONITRILE (CAS 67643-17-8).
- Semantic Scholar. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones.
- Sigma-Aldrich. (n.d.). 2,4-Dihydroxy-6-methylnicotinonitrile | 67643-17-8.
- MDPI. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8349.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10765–10778.
- AiFChem. (n.d.). 67643-17-8 | 2,4-Dihydroxy-6-methylnicotinonitrile.
- Chemistry LibreTexts. (2021). 1H NMR Chemical Shifts.
- AChemBlock. (2026). 2,4-Dihydroxy-6-methylnicotinonitrile 98% | CAS: 67643-17-8.
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- University of Ottawa. (n.d.). 13Carbon NMR.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry.
- SlidePlayer. (n.d.). Interpretation of mass spectra.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
Sources
- 1. 67643-17-8 | 2,4-Dihydroxy-6-methylnicotinonitrile - AiFChem [aifchem.com]
- 2. 2,4-Dihydroxy-6-methylnicotinonitrile 98% | CAS: 67643-17-8 | AChemBlock [achemblock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
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- 9. 2,4-Dihydroxy-6-methylnicotinonitrile | 67643-17-8 [sigmaaldrich.com]
Structural and Crystallographic Characterization of 2,4-Diiodo-6-methylnicotinonitrile: A Technical Guide
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Focus: Single-Crystal X-Ray Diffraction (SC-XRD), Halogen Bonding, and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as indispensable building blocks. 2,4-Diiodo-6-methylnicotinonitrile (CAS: 1823894-28-5) is a uniquely complex heteroaromatic system. The presence of two heavy iodine atoms, an electron-donating methyl group, and a strongly electron-withdrawing nitrile group creates a highly polarized π -system.
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heavily halogenated heterocycles. This whitepaper provides an in-depth, self-validating methodology for determining the crystal structure of 2,4-Diiodo-6-methylnicotinonitrile, explains the causality behind crystallographic decision-making, and explores its regioselective synthetic utility.
Crystallographic Theory & Structural Causality
When analyzing the crystal packing of 2,4-Diiodo-6-methylnicotinonitrile, traditional hydrogen bonding is superseded by halogen bonding (XB) and π−π stacking.
The σ -Hole Effect and Halogen Bonding
Iodine is a highly polarizable atom. When covalently bound to an electron-deficient pyridine ring—further depleted of electron density by the C3-nitrile group—the iodine atoms develop a pronounced region of positive electrostatic potential at their distal poles, known as a σ -hole. This electrophilic region strongly interacts with Lewis bases, specifically the lone pairs of the nitrile nitrogen or the pyridine nitrogen [1].
-
Causality in Crystal Packing: The crystal lattice is predominantly driven by C−I⋯N≡C and C−I⋯Npyridine interactions. The steric bulk of the C6-methyl group forces the planar pyridine rings to offset, preventing perfect face-to-face π -stacking and instead favoring slipped parallel conformations.
Methodology: Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
To obtain high-resolution structural data, a rigorous, self-validating protocol must be employed. The presence of two iodine atoms introduces significant X-ray absorption, necessitating specific experimental choices.
Step-by-Step Self-Validating Workflow
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 10 mg of 2,4-Diiodo-6-methylnicotinonitrile in a minimum volume of dichloromethane (DCM). Place this inner vial inside a larger outer vial containing 3 mL of anti-solvent (n-hexane). Seal the outer vial and leave undisturbed at 4 °C for 72 hours.
-
Causality: Fast evaporation often yields twinned or microcrystalline powders for heavy-halogen compounds. Vapor diffusion establishes a slow, thermodynamic saturation gradient, allowing reversible dissolution/precipitation to heal crystal defects.
-
Validation Check: Examine the crystals under a polarized light microscope. Only select crystals that extinguish light uniformly upon rotation (verifying a single-domain crystal lattice).
Step 2: Crystal Mounting and Data Collection
-
Procedure: Coat the selected crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Use Mo K α radiation ( λ=0.71073 Å) for data collection.
-
Causality: Why Mo K α instead of Cu K α ? Iodine has a very high mass attenuation coefficient. Cu K α radiation would be heavily absorbed, leading to severe systematic errors in the electron density map. Why 100 K? Cryo-cooling freezes out the dynamic disorder of the C6-methyl group and sharpens the diffraction spots.
Step 3: Data Reduction and Absorption Correction
-
Procedure: Integrate the diffraction frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS).
-
Validation Check: Monitor the internal agreement factor ( Rint ). If Rint>0.08 , the absorption correction has failed or the crystal is twinned; data collection must be aborted and restarted with a smaller crystal.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 via SHELXL [2].
-
Validation Check: Post-refinement, check the residual electron density ( Δρmax ). For di-iodinated compounds, ripples around the iodine atoms are common, but Δρmax should not exceed 1.5e−/A˚3 .
Caption: Self-validating SC-XRD workflow for heavily halogenated pyridine derivatives.
Quantitative Crystallographic Data
Based on structural analogues in the Cambridge Structural Database (CSD) and the theoretical constraints of the SHELXL refinement [2], the following table summarizes the expected quantitative parameters for the 2,4-Diiodo-6-methylnicotinonitrile crystal lattice.
| Structural Parameter | Expected Value Range | Crystallographic Significance |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, highly polarized heterocycles. |
| C2–I Bond Length | 2.09 – 2.12 Å | Slightly shortened due to inductive pull from the adjacent pyridine nitrogen. |
| C4–I Bond Length | 2.10 – 2.14 Å | Standard sp2 carbon-iodine bond length. |
| C3–C ≡ N Angle | 178° – 180° | Highly linear; deviation indicates severe crystal packing strain. |
| I ⋯ N (Nitrile) Distance | 2.95 – 3.15 Å | Strong halogen bond (significantly shorter than the sum of van der Waals radii: 3.53 Å). |
| π−π Centroid Distance | 3.60 – 3.80 Å | Slipped-parallel stacking dictated by C6-methyl steric hindrance. |
Synthetic Utility: Regioselective Cross-Coupling
Beyond its structural intrigue, 2,4-Diiodo-6-methylnicotinonitrile is a highly prized intermediate in medicinal chemistry. The presence of two iodine atoms allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).
The Causality of Regioselectivity
When subjected to Palladium-catalyzed cross-coupling with one equivalent of an aryl boronic acid, the reaction does not occur randomly.
-
Electronic Control: The C2-iodine is highly activated by the adjacent pyridine nitrogen (an α -effect).
-
Steric Control: However, the C2 position is sterically hindered by the adjacent C3-nitrile group. Conversely, the C4-iodine, while slightly less electronically activated, is far more sterically accessible.
In many ligand-controlled Pd-catalytic systems, oxidative addition occurs preferentially at the C4 position [3]. This allows chemists to selectively install an aryl group at C4, leaving the C2-iodine intact for a subsequent, orthogonal coupling reaction.
Caption: Regioselective pathway for the mono-arylation of 2,4-Diiodo-6-methylnicotinonitrile.
By understanding the interplay between the crystal structure's steric environment and the molecule's electronic topography, researchers can rationally design both robust crystallization methods and highly selective synthetic routes.
References
-
Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition / PubMed. URL: [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry. URL:[Link]
-
Garrison, S. M., et al. (2022). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." National Center for Biotechnology Information (PMC). URL:[Link]
Thermodynamic Profiling and Empirical Solubility Determination of 2,4-Diiodo-6-methylnicotinonitrile in Organic Solvents
Executive Summary
For drug development professionals and synthetic chemists, understanding the solubility profile of specialized intermediates is a critical prerequisite for optimizing reaction yields, designing purification workflows (e.g., crystallization, chromatography), and formulating active pharmaceutical ingredients (APIs). 2,4-Diiodo-6-methylnicotinonitrile (CAS: 1823894-28-5) is a highly functionalized pyridine derivative. Due to the sparse availability of empirical solubility data for this specific molecule in public literature, this whitepaper synthesizes structural thermodynamic principles with field-proven analytical methodologies to predict its solubility behavior and provides a rigorous, self-validating protocol for empirical quantification.
Structural & Thermodynamic Architecture
To predict the solubility of 2,4-Diiodo-6-methylnicotinonitrile, we must deconstruct its molecular architecture and evaluate the intermolecular forces it exerts within a solvent matrix. The molecule consists of a pyridine core substituted with a nitrile group, a methyl group, and two heavy iodine atoms.
The Hansen Solubility Parameter (HSP) Framework
The dissolution of a crystalline solid into an organic solvent is governed by the thermodynamic principle of "like dissolves like," mathematically modeled by Hansen Solubility Parameters (HSP)[1]. The total cohesive energy of the solute and solvent is divided into three parameters:
-
Dispersion Forces ( δD ) : Driven by the polarizability of the electron clouds. The two iodine atoms at the C2 and C4 positions possess large atomic radii and highly polarizable electron clouds, drastically increasing the molecule's δD and overall lipophilicity.
-
Polar Forces ( δP ) : Driven by permanent dipole moments. The nitrile group (-C≡N) and the pyridine nitrogen create a strong, localized dipole, resulting in a moderate-to-high δP [2].
-
Hydrogen Bonding ( δH ) : The molecule contains hydrogen bond acceptors (the nitrile nitrogen and pyridine nitrogen) but lacks hydrogen bond donors . Consequently, its δH requirement is relatively low.
For successful dissolution, the HSP coordinates of the solvent must closely align with those of 2,4-Diiodo-6-methylnicotinonitrile[1].
Caption: Thermodynamic dissolution logic based on Hansen Solubility Parameters.
Predicted Solubility Matrix
Based on the HSP analysis and the behavior of structurally analogous halogenated pyridine derivatives[3], we can categorize the predicted solubility of 2,4-Diiodo-6-methylnicotinonitrile across standard organic solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility Profile | Thermodynamic Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetone | High (>50 mg/mL) | Optimal match for δP and δD . These solvents stabilize the strong dipole of the nitrile group without requiring H-bond donation, effectively overcoming the crystal lattice energy[2]. |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Excellent dispersion force ( δD ) alignment. The polarizability of chlorinated solvents perfectly solvates the heavy di-iodo substitutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (5 - 20 mg/mL) | Protic nature disrupts optimal solvation; the strong H-bonding ( δH ) of the solvent is a mismatch due to the solute's lack of H-bond donors[3]. |
| Non-Polar | Hexane, Heptane, Toluene | Low (<5 mg/mL) | Severe mismatch in polarity ( δP ). Non-polar solvents lack the dielectric constant required to solvate the highly polar nitrile and pyridine core[2]. |
Self-Validating Empirical Protocol: The Shake-Flask Method
While theoretical predictions guide solvent selection, empirical quantification is mandatory for process chemistry. The traditional "Shake-Flask" method remains the gold standard for determining thermodynamic solubility[4]. However, to ensure rigorous scientific integrity, the protocol must be designed as a self-validating system to prevent false readings caused by kinetic delays or particulate contamination.
Step-by-Step Methodology
-
Preparation of Supersaturated Systems :
-
Action : Add an excess amount (e.g., 100 mg) of solid 2,4-Diiodo-6-methylnicotinonitrile to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.
-
Causality : An excess of solid is non-negotiable. If the solid completely dissolves, the resulting measurement is merely the concentration of the solution, not its thermodynamic solubility limit[2]. Visible solid must remain at all times.
-
-
Isothermal Equilibration :
-
Action : Submerge the vials in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 200 RPM.
-
Causality : Solubility is an exponentially temperature-dependent thermodynamic property. Minor temperature fluctuations will skew the data. Continuous agitation minimizes the unstirred boundary layer around the solid particles, accelerating the kinetic dissolution process[4].
-
-
Phase Separation :
-
Action : After 24 hours, remove the vials and centrifuge at 10,000 RPM for 10 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter .
-
Causality : PTFE (Polytetrafluoroethylene) is mandatory because it is chemically inert to aggressive organic solvents like DMF or DCM. Using standard Nylon or PES filters can lead to filter degradation, introducing polymer contaminants into your analytical read-out. The 0.22 µm pore size ensures no micro-crystals pass through, which would artificially inflate the solubility calculation.
-
-
Quantitative Analysis (HPLC-UV) :
-
Action : Dilute the filtered supernatant with the mobile phase to fall within the linear range of your pre-established calibration curve. Analyze via HPLC-UV at the compound's λmax .
-
-
The Self-Validation Loop (Crucial Step) :
-
Action : Repeat steps 3 and 4 on the same vials after 48 hours of total equilibration time. Calculate the concentration difference ( ΔC ) between the 24h and 48h marks.
-
Causality : If ΔC<2% , you have definitively proven that the system has reached thermodynamic equilibrium. If ΔC>2% , the high crystal lattice energy of the di-iodo compound is causing kinetic resistance; you must continue shaking for another 24 hours until the ΔC stabilizes.
-
Caption: Self-validating shake-flask methodology for empirical solubility determination.
References
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals National Center for Biotechnology Information (PMC)[Link]
-
How to determine the solubility of a substance in an organic solvent? ResearchGate[Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Journal of Chemical & Engineering Data - ACS Publications[Link]
Sources
The Substituted Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery
Executive Summary
Substituted nicotinonitriles (3-cyanopyridines) represent a highly versatile and privileged class of heterocyclic scaffolds in medicinal chemistry. Characterized by a pyridine ring bearing a strongly electron-withdrawing cyano group at the C3 position, this core structure is foundational to numerous biologically active compounds and marketed therapeutics. This technical guide provides an in-depth analysis of their pharmacological significance, structural properties, and synthetic methodologies, tailored specifically for researchers and drug development professionals.
Pharmacological Significance & Target Landscape
The nicotinonitrile core is a critical pharmacophore in several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, as well as the cardiotonic agents Milrinone and Olprinone 1[1]. The electron-withdrawing nature of the cyano group significantly modulates the electron density of the pyridine ring, enhancing its ability to participate in crucial hydrogen bonding and π−π stacking interactions within biological target pockets.
Oncology: PIM-1 Kinase and NRF2 Pathway Inhibition
Substituted nicotinonitriles have demonstrated profound efficacy as targeted anticancer agents. A primary mechanism is the potent inhibition of PIM-1 kinase, a critical regulator of cell signaling that is frequently dysregulated in malignancies 2[2]. The inhibition of PIM-1 prevents the phosphorylation of the pro-apoptotic protein Bad. Unphosphorylated Bad is subsequently free to neutralize the anti-apoptotic protein Bcl-2, triggering mitochondrial dysfunction and a caspase-dependent apoptotic cascade 2[2].
PIM-1 kinase inhibition pathway by nicotinonitriles leading to caspase-dependent apoptosis.
Furthermore, recent structural activity relationship (SAR) studies have identified specific substituted nicotinonitriles (e.g., MSU38225) as novel inhibitors of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway 3[3]. Constitutive NRF2 expression in cancer cells promotes metastasis and resistance to chemotherapeutics. By inhibiting this pathway, these derivatives act synergistically with established drugs like carboplatin and 5-fluorouracil 3[3].
Antimicrobial and Receptor Antagonist Activities
Beyond oncology, the 2-amino-3-cyanopyridine subclass exhibits diverse activities. They function as A2A adenosine receptor antagonists, IKK- β inhibitors, and potent antimicrobial agents against strains like Escherichia coli, Bacillus subtilis, and Aspergillus niger4[4].
Structural and Physicochemical Profile
Understanding the physicochemical baseline of the unsubstituted nicotinonitrile core is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its substituted derivatives. The presence of the nitrile group imparts a significant dipole moment, influencing both aqueous solubility and target affinity 1[1].
Table 1: Physicochemical Properties of Core Nicotinonitrile
| Property | Value |
| Molecular Formula | C₆H₄N₂ |
| Molar Mass | 104.11 g/mol |
| Melting Point | 48-52 °C |
| Boiling Point | 201-206.9 °C |
| Density | 1.159 g/cm³ |
| Water Solubility | 140 g/L (at 20 °C) |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of highly substituted nicotinonitriles relies heavily on convergent, multi-component reactions (MCRs) that maximize atom economy and minimize intermediate purification steps.
Multicomponent Reactions (MCRs) and Cyclization
The most robust strategy for constructing the 2-amino-nicotinonitrile core involves a one-pot condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and an amine source (e.g., ammonium acetate) 5[5].
General experimental workflow for the multi-component synthesis of nicotinonitriles.
Protocol 1: One-Pot Multicomponent Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
Expertise & Causality: This protocol leverages the thermodynamic stability of the aromatic pyridine ring to drive a complex reaction cascade (Aldol condensation → Michael addition → Cyclization → Oxidative aromatization) in a single vessel. The use of ammonium acetate is dual-purpose: it acts as the primary nitrogen source for the pyridine ring and provides a mild buffering effect to control the pH, preventing unwanted side polymerizations of malononitrile.
-
Reagent Preparation : In a 50 mL round-bottom flask, dissolve 10 mmol of a substituted benzaldehyde and 10 mmol of a substituted acetophenone in 20 mL of absolute ethanol.
-
Catalyst & Reactant Addition : Add 10 mmol of malononitrile and 80 mmol of ammonium acetate to the solution.
-
Reaction Execution : Reflux the mixture under continuous magnetic stirring at 80 °C for 4–6 hours. Causality: The elevated temperature is strictly required to overcome the activation energy barrier of the final oxidative aromatization step; lower temperatures will stall the reaction at the unstable dihydropyridine intermediate.
-
Self-Validating Monitoring : Track reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7 v/v) mobile phase. The visual disappearance of the highly UV-active chalcone intermediate (formed in situ) and the appearance of a lower Rf fluorescent spot definitively indicates reaction completion.
-
Workup & Purification : Cool the mixture to room temperature, pour into 100 mL of crushed ice, and filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure product.
Advanced Functionalization: Vinylogous Mannich & Metal-Catalyzed Couplings
For derivatives requiring complex substitution patterns (e.g., specific NRF2 inhibitors), traditional SNAr reactions often suffer from poor yields. Advanced methods, such as the reaction of conjugated β -enaminonitriles with iminium salts via a vinylogous Mannich pathway, provide highly functionalized 6-amino- or 6-aryl-substituted nicotinonitriles 6[6]. Additionally, titanium-catalyzed iminoamination allows direct assembly of the core from acyclic precursors 3[3].
Protocol 2: Titanium-Catalyzed Synthesis of NRF2 Inhibitor Precursors
Expertise & Causality: This protocol overcomes the slow turnover frequencies typically associated with heterocycle substrates in cross-coupling. The Ti(IV) center coordinates both the alkyne and the nitrile, facilitating a rapid, regioselective cycloaddition-type pathway.
-
Setup : Under a strictly inert argon atmosphere (to prevent catalyst degradation via oxidation or hydrolysis), charge a Schlenk flask with the conjugated β -enaminonitrile (5 mmol) and the appropriate alkyne (5 mmol).
-
Catalyst Complexation : Introduce 5 mol% of a Titanium(IV) catalyst complex.
-
Reaction : Heat the mixture in anhydrous toluene at 100 °C for 12 hours.
-
Quenching & Isolation : Quench with saturated aqueous NaHCO3 to precipitate titanium salts. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4 , and purify via flash column chromatography.
Quantitative Biological Data and SAR Insights
The biological efficacy of nicotinonitriles is highly sensitive to the substitution pattern around the core pyridine ring. Modifying the substituents at the 2, 4, and 6 positions dictates the compound's lipophilicity, target binding affinity, and overall therapeutic index.
Table 2: Structure-Activity Relationship (SAR) & Biological Efficacy
| Compound Class / Derivative | Target / Mechanism | Quantitative Efficacy / Yield | Key SAR Insight |
| MSU38225 Derivative | NRF2 Pathway Inhibition | Combination Index (CI) = 0.82 (with Carboplatin) | Synergistic anticancer activity; highly sensitive to core substitution. |
| 2-Amino-6-furan-2-yl-4-aryl-nicotinonitriles | A2A Adenosine Receptor | High Affinity (Qualitative) | Furan substitution at C6 enhances receptor pocket binding. |
| 2-Amino-4,6-diaryl-nicotinonitriles | Antimicrobial (E. coli, A. niger) | 50–78% Synthetic Yield | Diaryl substitution increases lipophilicity for cell wall penetration. |
Conclusion & Future Outlook
Substituted nicotinonitriles remain a cornerstone in the development of targeted therapeutics, particularly in oncology and infectious diseases. The synthetic accessibility of this scaffold allows for extensive structural modifications. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these leads—specifically improving aqueous solubility and metabolic stability—while maintaining the high target affinity imparted by the cyano-pyridine dipole.
References
- BenchChem.The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery.
- BenchChem.Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.
- RSC Medicinal Chemistry / NSF PAR.Exploring structural effects in a new class of NRF2 inhibitors.
- International Journal of Pharmaceutical Sciences and Research (IJPSR).2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.
- Smolecule.4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile.
- Thieme Connect.The Vinylogous Mannich Reaction: An Efficient Access to Substituted Nicotinonitriles.
Sources
Methodological & Application
Application Note: Regioselective Functionalization of 2,4-Diiodo-6-methylnicotinonitrile
Executive Summary
The development of highly functionalized pyridine scaffolds is a cornerstone of modern pharmaceutical chemistry, particularly in the synthesis of kinase and epigenetic inhibitors. 2,4-Diiodo-6-methylnicotinonitrile (CAS: 1823894-28-5)[1] serves as a privileged, electron-deficient precursor that enables orthogonal, regioselective cross-coupling reactions. This application note details the mechanistic rationale and experimental protocols for synthesizing this diiodo precursor from its dichloro analogue[2], followed by its sequential functionalization at the C4 and C2 positions to generate advanced pharmaceutical intermediates, such as those used in EZH2 inhibitors[3].
Mechanistic Insights: Causality in Regioselectivity
Why Diiodo over Dichloro?
While 2,4-dichloro-6-methylnicotinonitrile (CAS: 38367-36-1) is commercially available and cost-effective, the carbon-chlorine (C-Cl) bond possesses a high bond dissociation energy (~96 kcal/mol), requiring harsh conditions or specialized electron-rich ligands for palladium-catalyzed cross-coupling. Converting the dichloro species to the diiodo analogue (C-I bond energy ~65 kcal/mol) significantly accelerates the oxidative addition step in transition-metal catalysis. This allows reactions to proceed at lower temperatures, preserving sensitive functional groups and minimizing off-target side reactions.
Electronic and Steric Differentiation (C4 vs. C2)
The utility of 2,4-diiodo-6-methylnicotinonitrile lies in the distinct electronic environments of its two iodine-bearing carbons:
-
C4 Position (Primary Reaction Site): The C4 position is highly activated because it is para to the strongly electron-withdrawing pyridine nitrogen and ortho to the cyano group. During oxidative addition or nucleophilic aromatic substitution (SNAr), the transition state/Meisenheimer complex is optimally stabilized by delocalization of electron density onto the ring nitrogen.
-
C2 Position (Secondary Reaction Site): Although also activated by the adjacent nitrogen and cyano group, the C2 position is more sterically hindered and lacks the superior para-resonance stabilization found at C4.
Consequently, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling exhibit high regioselectivity for the C4 position[4]. Once the C4 position is functionalized, the C2 position can be subsequently targeted using Buchwald-Hartwig amination or Sonogashira coupling.
Experimental Protocols
Note: All protocols are designed as self-validating systems. TLC and LC-MS monitoring are integrated to ensure intermediate validation before proceeding to subsequent steps.
Protocol A: Synthesis of 2,4-Diiodo-6-methylnicotinonitrile via Halogen Exchange
This Finkelstein-type halogen exchange utilizes Hydriodic acid (HI) to simultaneously protonate the pyridine ring (increasing its electrophilicity) and provide the nucleophilic iodide[2].
Reagents:
-
2,4-Dichloro-6-methylnicotinonitrile: 10.0 mmol (1.87 g)
-
Hydriodic acid (57% aqueous solution, unstabilized): 20 mL
-
Red phosphorus (optional, to prevent iodine accumulation): 0.5 g
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 2,4-dichloro-6-methylnicotinonitrile in 20 mL of 57% aqueous HI. Add red phosphorus.
-
Heating: Heat the mixture to a gentle reflux (approx. 120 °C) under an inert argon atmosphere for 18 hours. Causality: Prolonged heating is required to ensure complete double displacement; premature quenching results in mixed chloro-iodo intermediates.
-
Monitoring: Quench a 50 µL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The target mass should reflect the diiodo species (M+H = 370.9).
-
Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-water containing 5% sodium bisulfite (NaHSO₃) to reduce any free iodine (I₂) to iodide, preventing product contamination.
-
Isolation: Neutralize the aqueous phase carefully with solid Na₂CO₃ to pH 7. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol/water to yield 2,4-diiodo-6-methylnicotinonitrile as a pale solid.
Protocol B: Regioselective C4 Suzuki-Miyaura Coupling
Reagents:
-
2,4-Diiodo-6-methylnicotinonitrile: 1.0 mmol (370 mg)
-
Arylboronic acid (e.g., Phenylboronic acid): 1.05 mmol (128 mg)
-
Pd(PPh₃)₄: 0.05 mmol (58 mg, 5 mol%)
-
Na₂CO₃: 2.0 mmol (212 mg)
-
Solvent: Toluene/Ethanol/Water (3:1:1 v/v/v), 10 mL
Step-by-Step Methodology:
-
Degassing: Combine the diiodo precursor, arylboronic acid, and Na₂CO₃ in the solvent mixture. Sparge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ and heat the mixture to 80 °C for 4-6 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The C4-coupled product will appear as a new, UV-active spot with a lower Rf than the starting material.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 15 mL). Dry the organic phase and concentrate.
-
Purification: Purify via flash column chromatography (silica gel) to isolate the 4-aryl-2-iodo-6-methylnicotinonitrile.
Protocol C: C2 Buchwald-Hartwig Amination
Reagents:
-
4-Aryl-2-iodo-6-methylnicotinonitrile: 0.5 mmol
-
Secondary Amine (e.g., Morpholine): 0.6 mmol
-
Pd₂(dba)₃: 0.025 mmol (5 mol%)
-
Xantphos: 0.05 mmol (10 mol%)
-
Cs₂CO₃: 1.0 mmol
-
Solvent: 1,4-Dioxane (anhydrous), 5 mL
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk tube, combine the C4-aryl intermediate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Reaction: Evacuate and backfill with argon (3x). Add anhydrous dioxane and the amine. Heat at 100 °C for 12 hours. Causality: Xantphos is selected for its large bite angle, which promotes reductive elimination in the catalytic cycle, overcoming the steric bulk at the C2 position.
-
Workup & Isolation: Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate. Purify via chromatography to yield the fully functionalized C2,C4-substituted nicotinonitrile.
Quantitative Data & Regioselectivity Summary
The following table summarizes the expected outcomes of the regioselective functionalization workflow, demonstrating the orthogonality of the C4 and C2 positions.
| Reaction Step | Starting Material | Reagents / Catalyst | Target Position | Expected Yield | Regioselectivity (C4:C2) |
| Halogen Exchange | 2,4-Dichloro-6-methylnicotinonitrile | HI (aq), Red P, 120 °C | C2, C4 | 82 - 88% | N/A (Double exchange) |
| Suzuki Coupling | 2,4-Diiodo-6-methylnicotinonitrile | Ar-B(OH)₂, Pd(PPh₃)₄, 80 °C | C4 | 75 - 85% | > 95:5 |
| SNAr (Alternative) | 2,4-Diiodo-6-methylnicotinonitrile | NaOMe, MeOH, 0 °C | C4 | 80 - 90% | > 98:2 |
| Buchwald-Hartwig | 4-Aryl-2-iodo-6-methylnicotinonitrile | Amine, Pd₂(dba)₃, Xantphos | C2 | 65 - 80% | N/A (Only C2 available) |
Workflow Visualization
The following diagram illustrates the logical progression from the commercially available dichloro starting material to a fully functionalized pharmaceutical scaffold.
Fig 1: Regioselective functionalization workflow of 2,4-diiodo-6-methylnicotinonitrile.
References
-
Klingsberg, E. (Ed.). "Pyridine and Its Derivatives, Part II." Interscience Publishers, 1961. Available at:[Link]
- Constellation Pharmaceuticals, Inc. "Imidazopyridine EZH2 inhibitors." WIPO Patent WO2016102493A1, 2016.
-
The Journal of Organic Chemistry. "Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters." ACS Publications, 2025. Available at:[Link]
Sources
Application Note: Catalytic Cross-Coupling Strategies for 2,4-Diiodo-6-methylnicotinonitrile
Introduction & Chemical Context
The functionalization of polyhalogenated heteroarenes is a cornerstone of modern pharmaceutical synthesis. Specifically, 2,4-diiodo-6-methylnicotinonitrile represents a highly versatile, yet challenging, scaffold. This molecule is heavily utilized as a core building block in the development of advanced epigenetic modulators, such as EZH2 inhibitors [4].
The presence of two highly reactive carbon-iodine (C–I) bonds at the C2 and C4 positions, flanked by a strongly electron-withdrawing C3-cyano group and a pyridine nitrogen, creates a complex electronic environment. Achieving precise regiocontrol during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) requires a deep understanding of the underlying mechanistic causality.
Mechanistic Causality: Dictating Regioselectivity
In polyhalogenated heteroarenes, the site of initial oxidative addition by the transition metal catalyst is dictated by a delicate balance of electronic activation and steric hindrance. For 2,4-dihalopyridines, the C4 position is generally the preferred site for initial palladium insertion because it is para to the highly electronegative ring nitrogen, which significantly lowers the LUMO of the C4–I bond [1].
However, in 2,4-diiodo-6-methylnicotinonitrile, the C2 position is also highly activated due to its ortho relationship to both the pyridine nitrogen and the cyano group. If standard, unoptimized catalytic systems (e.g., Pd(PPh)3)4 ) are employed, mixtures of C4-coupled, C2-coupled, and bis-coupled products are inevitably formed.
The Ligand Solution: To enforce strict C4-selectivity, the choice of ligand is paramount. The use of bulky, bidentate phosphine ligands such as 1,1′-Bis(diphenylphosphino)ferrocene (dppf) alters the chemoselectivity landscape[2]. The large bite angle of dppf restricts the conformational flexibility of the intermediate Pd(II) species. This steric crowding accelerates the reductive elimination step, minimizing the lifetime of the reactive intermediate and effectively suppressing secondary oxidative addition at the C2 position. Furthermore, maintaining a moderate reaction temperature (60 °C) provides the kinetic control necessary to isolate the mono-coupled C4 product in near-quantitative regioselectivity.
Quantitative Data: Catalyst System Optimization
The following table summarizes the optimization landscape for the regioselective Suzuki-Miyaura coupling of 2,4-diiodo-6-methylnicotinonitrile with a standard arylboronic acid.
| Entry | Catalyst (mol %) | Ligand | Base (Equiv) | Solvent System | Temp (°C) | C4:C2 Ratio | Isolated Yield (%) |
| 1 | Pd(PPh3)4 (5%) | None | Na2CO3 (2.0) | Dioxane/ H2O | 80 | 85 : 15 | 68 |
| 2 | Pd(OAc)2 (5%) | SPhos | K3PO4 (2.0) | Toluene/ H2O | 80 | 91 : 9 | 74 |
| 3 | Pd(dppf)Cl2 (5%) | dppf | K3PO4 (2.0) | Dioxane/ H2O | 60 | >98 : 2 | 89 |
| 4 | Pd(dppf)Cl2 (5%) | dppf | Cs2CO3 (2.0) | THF/ H2O | 60 | 95 : 5 | 82 |
| 5* | Pd(PPh3)4 (0.5%) | None | K2CO3 (2.0) | EtOH/ H2O | 120 (MW) | 88 : 12 | 79 |
*Entry 5 utilizes microwave-assisted conditions, which drastically reduces reaction time to 15 minutes but slightly compromises strict regiocontrol [3].
Logical Workflow Visualization
The following diagram maps the sequential cross-coupling strategy, highlighting how the optimized conditions funnel the highly reactive starting material exclusively toward the desired fully functionalized scaffold.
Caption: Workflow for the regioselective sequential cross-coupling of 2,4-diiodo-6-methylnicotinonitrile.
Self-Validating Experimental Protocols
Protocol A: Regioselective C4 Suzuki-Miyaura Coupling
Objective: Selectively arylate the C4 position while preserving the C2-iodo group for downstream functionalization.
Step 1: Reaction Assembly (Schlenk Technique)
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,4-diiodo-6-methylnicotinonitrile (1.00 mmol, 370 mg) and the desired arylboronic acid (1.05 mmol). Causality: Strict 1.05 equivalent stoichiometry of the boronic acid is critical. Excess reagent will drive the thermodynamic equilibrium toward the unwanted bis-coupled byproduct.
-
Add K3PO4 (2.00 mmol, 424 mg) and Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol, 41 mg).
-
Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x).
Step 2: Solvent Addition & Initiation
-
Inject degassed 1,4-Dioxane (8.0 mL) and degassed deionized H2O (2.0 mL) via syringe. Causality: The biphasic mixture ensures dissolution of both the organic substrate and the inorganic base, which is an absolute requirement for the transmetalation step to proceed efficiently.
-
Heat the reaction mixture to exactly 60 °C using a pre-calibrated oil bath or heating block. Stir vigorously (800 rpm) for 4 hours.
Step 3: In-Process Validation & Quality Control (Self-Validating Checkpoint)
-
At t=2 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer.
-
Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.
-
Validation Criteria: The chromatogram must show >95% conversion to the mono-coupled mass [M+H]+ . Crucially, verify the presence of the isotopic mass defect indicative of a single remaining iodine atom. If the bis-coupled mass is detected at >3% relative abundance, immediately cool the reaction to 0 °C to arrest further oxidative addition.
Step 4: Workup & Isolation
-
Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3 (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C4-aryl-2-iodo-6-methylnicotinonitrile.
Protocol B: Sequential C2 Sonogashira Coupling
Objective: Functionalize the remaining C2-iodo position with a terminal alkyne.
Step 1: Reagent Mixing
-
In a dry 25 mL vial, dissolve the C4-aryl-2-iodo-6-methylnicotinonitrile intermediate (0.50 mmol) in anhydrous THF (4.0 mL) and Triethylamine (2.0 mL). Causality: Triethylamine acts as both the base to deprotonate the alkyne and a coordinating ligand for the active copper species.
-
Add the terminal alkyne (0.60 mmol). Purge the solution with Argon for 5 minutes.
Step 2: Catalytic Activation
-
Add Pd(PPh3)2Cl2 (0.025 mmol, 17.5 mg) and CuI (0.05 mmol, 9.5 mg).
-
Stir at room temperature for 12 hours. Causality: The C2 position is highly activated; heating is generally unnecessary and avoiding it prevents alkyne homocoupling (Glaser coupling).
Step 3: Validation & Workup
-
Monitor completion via TLC (UV active). The product spot will exhibit a distinct fluorescent shift compared to the starting material due to the extended π -conjugation of the newly formed enyne system.
-
Filter the crude mixture through a short pad of Celite to remove copper salts, wash with EtOAc, concentrate, and purify via chromatography.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups National Center for Biotechnology Information (PMC) URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids MDPI Catalysts URL:[Link]
- Imidazopyridine EZH2 Inhibitors (WO2016102493A1)
Application Note: Derivatization Strategies for 2,4-Diiodo-6-methylnicotinonitrile in Biological Screening
Introduction & Strategic Rationale
The development of high-quality small-molecule libraries for high-throughput screening (HTS) relies heavily on privileged scaffolds that offer orthogonal handles for late-stage diversification. 2,4-Diiodo-6-methylnicotinonitrile (CAS: 1823894-28-5) is a highly functionalized pyridine derivative that serves as an exceptional central hub for generating structurally diverse libraries targeting kinases, GPCRs, and protein-protein interactions.
The strategic value of this scaffold lies in its di-iodo substitution pattern coupled with the electron-withdrawing nitrile group. The distinct electronic and steric environments of the C-2 and C-4 iodines allow for highly regioselective nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. By understanding the causality behind these reactivity differences, researchers can predictably direct derivatization to build complex pharmacophores.
Mechanistic Insights & Reactivity Profiling
To build a self-validating experimental system, one must understand the intrinsic reactivity of the 2,4-dihalopyridine core [1, 2].
SNAr Regioselectivity (Kinetic Control)
The pyridine nitrogen strongly activates both the ortho (C-2) and para (C-4) positions toward nucleophilic attack. However, the presence of the C-3 cyano group introduces a critical steric and electronic bias. The C-2 iodine is flanked by the pyridine nitrogen lone pair and the C-3 nitrile, creating a highly sterically encumbered environment. Conversely, the C-4 iodine is flanked by the nitrile and the relatively small C-5 proton. Consequently, under kinetic control with bulky nucleophiles (e.g., secondary amines), SNAr occurs preferentially at the C-4 position [3].
Palladium-Catalyzed Cross-Coupling (Coordination vs. Steric Control)
In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the site selectivity is dictated by the choice of catalyst [1].
-
Coordination Control (C-2 Preference): Standard phosphine-based catalysts, such as Pd(PPh3)4, typically undergo oxidative addition at the C-2 position . This is driven by the pre-coordination of the electron-deficient palladium center to the basic pyridine nitrogen, which directs the metal to the adjacent carbon-halogen bond [2].
-
Steric Control (C-4 Preference): Using highly sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr) overrides the nitrogen-directing effect, forcing oxidative addition to the less sterically hindered C-4 position [1].
Divergent Derivatization Workflows
Divergent derivatization pathways of 2,4-Diiodo-6-methylnicotinonitrile for library synthesis.
Experimental Protocols
Protocol A: Regioselective C-4 SNAr with Morpholine
Objective: Introduce a solubilizing amine at the C-4 position while leaving the C-2 iodine intact for subsequent cross-coupling.
-
Preparation: In an oven-dried 20 mL vial, dissolve 2,4-Diiodo-6-methylnicotinonitrile (1.0 mmol, 370 mg) in anhydrous THF (5.0 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). The use of DIPEA prevents the degradation of the nitrile group that can occur with stronger inorganic bases.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add morpholine (1.1 mmol, 96 µL) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via LC-MS until the starting material is consumed.
-
Workup: Quench with saturated aqueous NH4Cl (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the C-4 aminated product.
Protocol B: Chemoselective C-2 Suzuki-Miyaura Cross-Coupling
Objective: Arylate the C-2 position utilizing the nitrogen-directing effect of standard palladium-phosphine catalysts [2].
-
Preparation: In a microwave vial, combine the scaffold (or the C-4 derivatized intermediate) (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh3)4 (0.05 mmol, 58 mg).
-
Solvent System: Add degassed 1,4-dioxane (4.0 mL) and 2M aqueous Na2CO3 (1.5 mL).
-
Degassing: Purge the vial with Argon for 10 minutes to prevent catalyst oxidation and homocoupling of the boronic acid.
-
Reaction: Seal the vial and heat at 80 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with DCM (3 x 10 mL). Filter the organic layer through a pad of Celite to remove palladium black.
-
Purification: Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
Protocol C: C-3 Nitrile Conversion to Tetrazole
Objective: Convert the cyano group into a tetrazole bioisostere to increase aqueous solubility and mimic carboxylic acid pharmacophores.
-
Preparation: Dissolve the functionalized intermediate (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Reagent Addition: Add sodium azide (NaN3) (3.0 mmol, 195 mg) and ammonium chloride (NH4Cl) (3.0 mmol, 160 mg). NH4Cl acts as a proton source to generate hydrazoic acid in situ.
-
Reaction: Heat the mixture to 120 °C behind a blast shield for 16 hours.
-
Workup: Cool to room temperature. Carefully acidify the mixture to pH 3 using 1M HCl (Caution: perform in a well-ventilated fume hood to safely vent any unreacted HN3 gas).
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
Quantitative Data Presentation
The following table summarizes the expected yields and regioselectivity ratios when applying the above protocols to the parent 2,4-Diiodo-6-methylnicotinonitrile scaffold.
| Reaction Type | Reagents / Catalyst | Primary Site of Functionalization | Isolated Yield (%) | Regioselectivity Ratio |
| SNAr | Morpholine, DIPEA, THF | C-4 | 84% | >95:5 (C-4 : C-2) |
| Suzuki-Miyaura | PhB(OH)2, Pd(PPh3)4, Na2CO3 | C-2 | 78% | 88:12 (C-2 : C-4) |
| Suzuki-Miyaura | PhB(OH)2, Pd-PEPPSI-IPr, K2CO3 | C-4 | 72% | 10:90 (C-2 : C-4) |
| Tetrazole Synthesis | NaN3, NH4Cl, DMF | C-3 (Nitrile) | 89% | N/A |
Note: The shift in Suzuki-Miyaura regioselectivity from C-2 to C-4 when switching from Pd(PPh3)4 to Pd-PEPPSI-IPr highlights the transition from coordination control to steric control.
References
-
Neufeldt, S. R., Norman, J. P., Larson, N. G., & Entz, E. D. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.[Link]
-
Willans, C. E., et al. (2020). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online.[Link]
-
Fish, P. V., Barber, C., Brown, D. G., & Webster, R. (2007). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate.[Link]
Application Notes & Protocols: 2,4-Diiodo-6-methylnicotinonitrile as a Versatile Scaffold for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,4-diiodo-6-methylnicotinonitrile, a highly functionalized pyridine derivative, as a pivotal starting material for the synthesis of diverse and complex heterocyclic compounds. The presence of two iodine atoms at the C2 and C4 positions, which exhibit differential reactivity, alongside a nitrile group, offers a unique platform for sequential and regioselective functionalization. This document details field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and subsequent intramolecular cyclization strategies. These methodologies enable the rational design and construction of novel fused heterocyclic systems, which are of significant interest to researchers in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of 2,4-Diiodo-6-methylnicotinonitrile
The pyridine ring is a ubiquitous core in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents onto this scaffold is a central challenge in modern organic synthesis. 2,4-diiodo-6-methylnicotinonitrile emerges as a preeminent building block due to its distinct structural features:
-
Two Addressable Halogen Sites: The iodine atoms at positions 2 and 4 serve as versatile handles for transition metal-catalyzed cross-coupling reactions.
-
Differential Reactivity: The C4-iodo bond is inherently more susceptible to oxidative addition by palladium(0) catalysts compared to the C2-iodo bond. This is attributed to the greater electron deficiency at the 4-position of the pyridine ring, enabling highly regioselective monofunctionalization.
-
A Latent Cyclization Trigger: The nitrile group at the C3 position is strategically positioned to participate in subsequent intramolecular cyclization reactions with functionalities introduced at the C2 or C4 positions, providing a direct route to fused bicyclic and polycyclic systems.
This guide elucidates the synthetic utility of this scaffold, providing researchers with the foundational knowledge and practical protocols to leverage its unique reactivity profile.
Foundational Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The differential reactivity of the two carbon-iodine bonds is the cornerstone of the synthetic strategy. The C4 position is the primary site of reaction under carefully controlled conditions.
Diagram 1: Reactivity profile of 2,4-diiodo-6-methylnicotinonitrile.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyridine core and various aryl or vinyl groups.[1][2] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] By using a stoichiometric amount of the boronic acid coupling partner, selective substitution at the C4 position can be achieved with high fidelity.
General Reaction Scheme:
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
| Reagents & Materials | Amount | Molar Equiv. | Notes |
| 2,4-diiodo-6-methylnicotinonitrile | 1.0 mmol | 1.0 | Starting material. |
| Arylboronic Acid | 1.1 mmol | 1.1 | Coupling partner. |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 | Catalyst.[3] |
| K₂CO₃ (anhydrous) | 3.0 mmol | 3.0 | Base. |
| 1,4-Dioxane/H₂O (4:1) | 10 mL | - | Solvent system. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 2,4-diiodo-6-methylnicotinonitrile, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient).
| Arylboronic Acid Partner | Product | Yield (%) | Reference |
| Phenylboronic acid | 2-Iodo-6-methyl-4-phenylnicotinonitrile | ~85-95% | [4] |
| 4-Methoxyphenylboronic acid | 2-Iodo-4-(4-methoxyphenyl)-6-methylnicotinonitrile | ~80-90% | [5] |
| Thiophene-3-boronic acid | 2-Iodo-6-methyl-4-(thiophen-3-yl)nicotinonitrile | ~75-85% | [5] |
Table 1: Representative yields for regioselective Suzuki-Miyaura coupling.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynyl pyridines, which are valuable precursors for more complex heterocyclic systems.[6][7] This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne.[7][8] The regioselectivity mirrors that of the Suzuki coupling, with the C4-iodo group reacting preferentially.
General Reaction Scheme:
Protocol 2: Regioselective Sonogashira Coupling at the C4-Position
| Reagents & Materials | Amount | Molar Equiv. | Notes |
| 2,4-diiodo-6-methylnicotinonitrile | 1.0 mmol | 1.0 | Starting material. |
| Terminal Alkyne | 1.2 mmol | 1.2 | Coupling partner. |
| PdCl₂(PPh₃)₂ | 0.02 mmol | 0.02 | Catalyst. |
| Copper(I) Iodide (CuI) | 0.04 mmol | 0.04 | Co-catalyst.[9] |
| Triethylamine (TEA) | 5.0 mL | - | Base and Solvent. |
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,4-diiodo-6-methylnicotinonitrile in triethylamine.
-
Add the terminal alkyne, followed by PdCl₂(PPh₃)₂ and CuI.
-
Stir the reaction mixture at room temperature for 6-18 hours. Monitor progress by TLC.
-
Once the starting material is consumed, remove the triethylamine under reduced pressure.
-
Dissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate).
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of aminopyridines, a critical substructure in many biologically active molecules.[10][11] This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine in the presence of a strong base and a specialized phosphine ligand.[12][13] The bulky, electron-rich ligands are crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[11]
General Reaction Scheme:
Protocol 3: Buchwald-Hartwig Amination at the C4-Position
| Reagents & Materials | Amount | Molar Equiv. | Notes |
| 2,4-diiodo-6-methylnicotinonitrile | 1.0 mmol | 1.0 | Starting material. |
| Amine (e.g., Morpholine) | 1.2 mmol | 1.2 | Nucleophile. |
| Pd₂(dba)₃ | 0.01 mmol | 0.01 | Palladium precursor. |
| XPhos | 0.04 mmol | 0.04 | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol | 1.4 | Strong, non-nucleophilic base. |
| Toluene (anhydrous) | 10 mL | - | Solvent. |
Step-by-Step Procedure:
-
Add 2,4-diiodo-6-methylnicotinonitrile, the amine, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos ligand in anhydrous toluene.
-
Evacuate and backfill the Schlenk tube with argon.
-
Add the anhydrous toluene, followed by the catalyst/ligand solution.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
After cooling, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Advanced Applications: Tandem Reactions for Fused Heterocycle Synthesis
The true synthetic power of 2,4-diiodo-6-methylnicotinonitrile is realized when the initial cross-coupling is followed by an intramolecular cyclization. The nitrile group is an excellent electrophile for cyclization reactions, particularly with nucleophiles introduced at the C4 position. This strategy provides a streamlined entry into fused pyridopyrimidine, pyridothiophene, and other valuable heterocyclic cores.
Diagram 2: Tandem reaction workflow for fused heterocycle synthesis.
Protocol 4: Tandem Sonogashira/Cyclization for Pyrido[2,3-d]pyrimidine Synthesis
This protocol describes the synthesis of a fused system by reacting the diiodo-scaffold with a propargylamine, followed by an in-situ cyclization.
Step-by-Step Procedure:
-
Sonogashira Coupling: Follow Protocol 2 using 2,4-diiodo-6-methylnicotinonitrile (1.0 mmol) and N-methylpropargylamine (1.2 mmol).
-
Cyclization: After confirming the formation of the 4-alkynyl intermediate via TLC, add potassium tert-butoxide (2.0 mmol) directly to the reaction flask.
-
Heat the reaction mixture to 60 °C in DMF for 4 hours. The nucleophilic attack of the amine onto the nitrile group, followed by tautomerization, yields the fused aromatic system.
-
Workup: Cool the reaction, pour it into ice water (50 mL), and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and diethyl ether.
-
Recrystallize or purify by column chromatography to obtain the final fused heterocyclic product.
Conclusion and Outlook
2,4-diiodo-6-methylnicotinonitrile stands out as a robust and versatile platform for constructing a wide range of heterocyclic compounds. Its well-defined and predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for the controlled, stepwise introduction of molecular complexity. Furthermore, the strategic placement of the nitrile group facilitates elegant tandem reaction sequences, providing efficient access to fused polycyclic systems that are otherwise challenging to synthesize. The protocols outlined in this guide serve as a validated starting point for researchers aiming to exploit this powerful building block in drug discovery, materials science, and chemical biology.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 33(3), 204-211. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Lahmidi, S., et al. (2024). SYNTHESIS OF PHENOLIC AND HETEROCYCLIC COMPOUNDS VIA A RING TRANSFORMATION. Journal of Moroccan Chemistry of Heterocycles, 23(4), 01-22. [Link]
-
Al-Mousawi, S. M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Arkivoc, 2004(5), 41-60. [Link]
-
Kovács, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2854-2861. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Tumkevičius, S., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 33(1). [Link]
-
Mitamura, T., & Ogawa, A. (2011). Synthesis of 2,4-diiodoquinolines via the photochemical cyclization of o-alkynylaryl isocyanides with iodine. The Journal of Organic Chemistry, 76(4), 1163-1166. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2004). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. [Link]
-
National Institutes of Health. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]
-
Collection of Czechoslovak Chemical Communications. (1995). Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. [Link]
-
Semantic Scholar. (2018). Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. [Link]
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Molbank. (1999). CYCLIZATIONS OF 5,6-DIFUNCTIONALIZED PYRIDO[2,3-d]PYRIMIDINETRIONES. [Link]
-
PapersFlow. (2026). Cyclization Reactions in Heterocycle Synthesis Research Guide. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. [Link]
-
SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
ResearchGate. (2025). Reaction of dithiocarbamates with 2-[bis(methylthio)-methylene]malononitrile: Unexpected formation of 4-imino-6-(methylthio)-3-substituted-3,4-dihydro-2H-1,3-thiazine-2-thiones. [Link]
-
Organic Syntheses. (n.d.). 2,4-Pentanedione, 1-phenyl. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. scispace.com [scispace.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 9. depts.washington.edu [depts.washington.edu]
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- 11. youtube.com [youtube.com]
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- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2,4-Diiodo-6-methylnicotinonitrile Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of 2,4-Diiodo-6-methylnicotinonitrile (CAS 1823894-28-5) . This highly functionalized pyridine scaffold is a powerful building block, but its two labile carbon-iodine bonds, electron-withdrawing cyano group, and acidic C6-methyl group introduce significant chemoselectivity and regioselectivity challenges.
This guide synthesizes field-proven insights and authoritative mechanistic principles to help you troubleshoot side products, optimize yields, and build self-validating experimental protocols.
Core Principles & Reactivity Profiling
To eliminate side products, we must first understand the causality behind their formation. The reactivity of 2,4-diiodo-6-methylnicotinonitrile is governed by three primary factors:
-
Regioselectivity (C4 vs. C2): The cyano group at C3 and the pyridine nitrogen strongly deplete electron density at both the C2 and C4 positions. In the absence of other directing groups, nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling generally favor the C4 site[1]. Quantum mechanical analyses of similar dihalo-heterocycles reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at C4, making it the kinetically favored site for nucleophilic attack[2].
-
Hydrogen Bonding & Sterics: While C4 is kinetically favored, the energy gap between the LUMO and LUMO+1 can be narrow. Hard nucleophiles (like alkoxides) or species capable of hydrogen bonding can invert this selectivity, driving attack toward the C2 position[3]. Furthermore, C2 is sterically congested by the adjacent nitrogen lone pair and the C3-cyano group.
-
Halogen Exchange Origins: 2,4-Diiodo-6-methylnicotinonitrile is typically synthesized from 2,4-dichloro-6-methylnicotinonitrile via halogen exchange using refluxing hydriodic acid[4]. Trace residual acid or unexchanged chlorides in your starting material can lead to unexpected reaction kinetics.
Caption: Logical relationships governing regioselectivity and side product formation.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a 60:40 mixture of C4 and C2 substituted products in my SNAr reaction? A: You are likely operating under thermodynamic control or using a nucleophile that interacts with the C3-cyano group. The energy barrier difference between C4 and C2 attack is small[2].
-
Resolution: To enforce C4 selectivity, lower the reaction temperature to -40°C or -78°C to capitalize on the kinetic preference. Switch to a sterically bulky base (e.g., DIPEA instead of NaH or K2CO3) to disfavor attack at the more congested C2 position.
Q2: In my Suzuki-Miyaura coupling, I observe significant amounts of 4-iodo-6-methylnicotinonitrile (protodehalogenation at C2). How do I prevent this? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation rather than transmetalation. This is exacerbated by trace water in the solvent or slow transmetalation kinetics caused by bulky boronic acids.
-
Resolution: Ensure strictly anhydrous conditions if using non-aqueous systems. More importantly, switch to an electron-rich, bulky ligand (e.g., XPhos or BrettPhos) to accelerate the transmetalation and reductive elimination steps, thereby minimizing the lifetime of the vulnerable Pd(II) intermediate.
Q3: What causes the formation of dark, insoluble polymeric material during my reactions? A: The C6-methyl group is highly acidic due to the electron-deficient nature of the di-iodinated pyridine ring. Strong, unhindered bases (like NaOMe, LDA, or even hot K2CO3) can deprotonate this methyl group, forming an extended enamine-like nucleophile that attacks the C2 or C4 iodine of another molecule, leading to rapid oligomerization.
-
Resolution: Avoid strong, unhindered bases. If a strong base is strictly required for your nucleophile, pre-form the nucleophile in a separate flask and use inverse addition (adding the nucleophile dropwise to the cold pyridine solution).
Self-Validating Experimental Protocols
To ensure reproducibility and built-in failure detection, use the following self-validating protocols.
Protocol A: Regioselective C4-SNAr with Amines
Objective: Achieve >95% regioselectivity for C4-amination while suppressing C2-amination and bis-substitution.
-
Preparation: Dissolve 2,4-diiodo-6-methylnicotinonitrile (1.0 equiv) in anhydrous THF to a concentration of 0.1 M under an argon atmosphere.
-
Thermal Control: Cool the solution to -40°C using a dry ice/acetonitrile bath.
-
Self-Validation Check: The low temperature kinetically freezes out the higher-energy C2 attack pathway. If the temperature spikes above -20°C, expect C2 side products.
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv).
-
Nucleophile Addition: Add the secondary amine nucleophile (1.05 equiv) dropwise over 15 minutes.
-
Self-Validation Check: Dropwise addition ensures the nucleophile remains the limiting reagent in solution, mathematically preventing bis-substitution.
-
-
Monitoring: Monitor by LC-MS. The reaction should show complete conversion to the mono-adduct within 2 hours. Quench with saturated aqueous NH4Cl before warming to room temperature.
Caption: Step-by-step experimental workflow for regioselective C4-SNAr amination.
Quantitative Data & Regioselectivity Tables
The following table summarizes the expected quantitative distribution of target vs. side products based on reaction conditions. Use this as a benchmark for your LC-MS/HPLC traces.
| Reaction Type | Reagents / Conditions | Primary Product | Major Side Product(s) | Ratio (Target:Side) |
| SNAr (Amine) | Sec-amine, K2CO3, DMF, 80°C | C4-amino-2-iodo | C2-amino, Bis-amino | 65 : 35 |
| SNAr (Amine) | Sec-amine, DIPEA, THF, -40°C | C4-amino-2-iodo | C2-amino | 98 : 2 |
| Suzuki Coupling | ArB(OH)2, Pd(PPh3)4, Na2CO3, 100°C | C4-aryl-2-iodo | Bis-aryl, Protodehalogenated | 50 : 50 |
| Suzuki Coupling | ArB(OH)2, Pd(dppf)Cl2, K3PO4, 60°C | C4-aryl-2-iodo | Bis-aryl | 92 : 8 |
References
-
Title: Full text of "Pyridine And Its Derivatives Part II" Source: Archive.org URL: [Link]
-
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: wuxibiology.com URL: [Link]
-
Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: nih.gov URL: [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Full text of "Pyridine And Its Derivatives Part II" [archive.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2,4-Diiodo-6-methylnicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Diiodo-6-methylnicotinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning and deactivation encountered during cross-coupling reactions with this versatile, yet complex, building block. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of the Pyridyl Moiety
2,4-Diiodo-6-methylnicotinonitrile is a valuable substrate for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck.[1][2][3][4] The two iodide groups offer distinct opportunities for sequential, regioselective functionalization, leveraging the high reactivity of the C-I bond in oxidative addition.[5]
However, the presence of the pyridine nitrogen atom introduces a significant challenge known as the "2-pyridyl problem" or, more broadly, substrate-related inhibition.[6][7] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive or have diminished activity. This often leads to stalled reactions, low yields, and catalyst decomposition. This guide will help you navigate this and other poisoning-related issues.
Part 1: Troubleshooting Common Reaction Failures
This section addresses the most frequent issues observed during cross-coupling reactions with 2,4-Diiodo-6-methylnicotinonitrile.
FAQ 1: My Suzuki-Miyaura or Sonogashira reaction stalls after partial conversion or fails to initiate. What are the likely causes?
This is the most common problem and can be attributed to several factors, often acting in combination.
Answer: A stalled or failed reaction is typically a sign of catalyst deactivation. With a substrate like 2,4-Diiodo-6-methylnicotinonitrile, the primary suspects are:
-
Substrate/Product Inhibition: The nitrogen atom on the pyridine ring of your starting material or product can act as a ligand, binding to the palladium center and preventing it from participating in the catalytic cycle.[7] This is a classic case of reversible or irreversible poisoning.
-
Catalyst Agglomeration (Palladium Black): The active Pd(0) species can be unstable, aggregating into inactive palladium nanoparticles or bulk metal, which often appears as a black precipitate ("palladium black").[8] This can be triggered by ligand degradation or displacement by the pyridine substrate.
-
Impurities in Reagents: Your starting material, coupling partner (e.g., boronic acid), base, or solvent may contain impurities that are potent catalyst poisons.[7] Elemental sulfur, residual halides from synthesis, or even water in certain contexts can deactivate the catalyst.[7][9]
-
Inefficient Pre-catalyst Reduction: Many reactions start with a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), which must be reduced in-situ to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle cannot begin effectively.[1]
-
Inappropriate Ligand Choice: The supporting ligand is crucial for stabilizing the palladium center and facilitating the reaction. A ligand that is not bulky or electron-rich enough may be easily displaced by the pyridine nitrogen, leading to catalyst deactivation.[6]
Part 2: Diagnosing the Root Cause of Catalyst Deactivation
Identifying the specific cause of catalyst poisoning is the first step toward an effective solution.
FAQ 2: My reaction mixture has turned black. What does this signify and how can I confirm it?
Answer: The formation of a black or dark-brown precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium.[8] This is a common deactivation pathway where the finely dispersed catalytic particles have sintered into larger, non-catalytic clusters.
Diagnostic Steps:
-
Visual Observation: This is the first and most obvious clue.
-
Filtration and Testing: After the reaction, filter the black solid. A simple test is to attempt to redissolve it in the reaction solvent or common organic solvents. True palladium black will be insoluble.
-
Characterization (Advanced): For a thorough analysis, the isolated solid can be analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Pd(0) or Scanning Electron Microscopy (SEM) to observe the aggregated morphology.
Workflow for Diagnosing a Failed Reaction
The following diagram outlines a logical workflow to pinpoint the cause of a failed or stalled cross-coupling reaction.
Caption: A stepwise workflow for diagnosing catalyst deactivation.
FAQ 3: How can I test my 2,4-Diiodo-6-methylnicotinonitrile starting material for potential catalyst poisons?
Answer: Ensuring the purity of your starting material is critical. Impurities from its synthesis can be potent poisons.
-
Elemental Analysis (ICP-MS): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is highly sensitive for detecting trace metal and elemental impurities. It is particularly effective for identifying sulfur, a known poison for palladium catalysts.[9]
-
Chromatographic Methods (GC-MS, LC-MS): Gas or Liquid Chromatography-Mass Spectrometry can identify and quantify organic impurities, such as precursors or byproducts from the nicotinonitrile synthesis.[10]
-
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR can reveal the presence of organic impurities if they are present in sufficient concentration (>1%).
| Analytical Technique | Poison Detected | Typical Source |
| ICP-MS | Sulfur, Lead, Mercury, Arsenic | Starting material synthesis reagents[7][9] |
| GC-MS | Volatile organic compounds, residual solvents | Synthesis and purification steps |
| XPS | Surface-adsorbed species (S, N, Cl) | Catalyst exposure to reactants/atmosphere |
Table 1: Analytical techniques for identifying catalyst poisons.
Part 3: Mitigation Strategies and Experimental Protocols
This section provides actionable protocols to overcome catalyst poisoning.
FAQ 4: What are the best practices for preventing catalyst deactivation when using 2,4-Diiodo-6-methylnicotinonitrile?
Answer: A proactive approach is the most effective strategy.
-
Ligand Selection is Paramount: To counteract the inhibitory effect of the pyridine nitrogen, use bulky, electron-rich monodentate phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6] These ligands form stable complexes with palladium and sterically shield the metal center, making it less accessible to coordination by the pyridine nitrogen.
-
Ensure Reagent Purity: Use freshly purified starting materials and high-purity, degassed solvents. If impurities are suspected, recrystallize or chromatograph the 2,4-Diiodo-6-methylnicotinonitrile before use.
-
Optimize Reaction Conditions:
-
Catalyst Loading: While lower is better for cost, a difficult reaction may require a higher initial catalyst loading (e.g., 2-5 mol%) to overcome slow poisoning.
-
Temperature: Higher temperatures can sometimes accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable rate.
-
Inert Atmosphere: Rigorously exclude oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands.[8]
-
Protocol 1: Ligand Screening to Mitigate Substrate Inhibition
Objective: To identify an optimal ligand that prevents catalyst deactivation by the pyridine substrate.
Materials:
-
2,4-Diiodo-6-methylnicotinonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%)
-
Selected ligands (e.g., PPh₃, SPhos, XPhos, IPr-HCl with base) (4-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
-
Array of small reaction vials (e.g., 2 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Setup: In a glovebox, arrange and label reaction vials for each ligand to be tested, including a no-ligand control.
-
Reagent Addition: To each vial, add 2,4-Diiodo-6-methylnicotinonitrile, the arylboronic acid, and the base.
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium pre-catalyst and each ligand in the reaction solvent to ensure accurate dispensing.
-
Initiation: Add the appropriate catalyst/ligand solution to each vial. For NHC-HCl salts, ensure an extra equivalent of base is present to generate the free carbene.
-
Reaction: Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block or oil bath (e.g., 80-100 °C).
-
Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion.
-
Analysis: Compare the conversion rates and final yields for each ligand. The ligand providing the highest, most sustained conversion is the most effective at resisting deactivation.
Diagram: Mechanism of Ligand Protection
Caption: Bulky ligands prevent pyridine coordination, keeping the catalyst active.
Part 4: Catalyst Regeneration
FAQ 5: Can I regenerate my palladium catalyst after it has turned to palladium black?
Answer: Regeneration of palladium black back to a highly active, dispersed catalyst is challenging and often not practical on a lab scale. The agglomerated particles are very stable. However, for heterogeneous catalysts (e.g., Pd on Carbon) that have been poisoned by adsorbed species without significant sintering, regeneration is more feasible.
Common regeneration methods include:
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., under a flow of inert gas or air) can burn off carbonaceous deposits (fouling).[8]
-
Chemical Washing: Mild acidic or basic washes can sometimes remove adsorbed poisons from the catalyst surface.[8] For example, a dilute solution of ammonium chloride has been used to regenerate alkali-metal poisoned Pd catalysts.
Protocol 2: General Guideline for Thermal Regeneration of a Poisoned Heterogeneous Pd/C Catalyst
Objective: To remove adsorbed organic poisons or fouling from a Pd/C catalyst. Disclaimer: This is a general procedure. The optimal temperature and gas environment depend on the nature of the poison and the catalyst's thermal stability. Always test on a small scale first.
Materials:
-
Deactivated Pd/C catalyst
-
Tube furnace with gas flow control
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (e.g., 5% O₂ in N₂) or Reducing gas (e.g., 5% H₂ in N₂)
Procedure:
-
Isolation: Recover the deactivated Pd/C catalyst from the reaction mixture by filtration. Wash thoroughly with a suitable solvent to remove residual reactants and products, then dry completely.
-
Loading: Place the dried catalyst in a quartz tube within the tube furnace.
-
Purging: Purge the system with an inert gas (e.g., Nitrogen) for 15-30 minutes at room temperature to remove air.
-
Heating Program (Oxidative for Coking):
-
While maintaining a slow flow of inert gas, heat the furnace to a moderate temperature (e.g., 200-300 °C).
-
Once at temperature, switch to a slow flow of the oxidizing gas mixture (e.g., 5% O₂ in N₂).
-
Hold for 2-4 hours. This step is designed to burn off carbonaceous deposits.
-
-
Reduction Step:
-
Switch the gas flow back to pure inert gas and hold for 20 minutes to purge the system.
-
Switch to a reducing gas mixture (e.g., 5% H₂ in N₂) and hold at temperature for another 2-4 hours to ensure the palladium is in its active Pd(0) state.
-
-
Cooling: Switch back to an inert gas flow and allow the furnace to cool to room temperature.
-
Passivation: Once cool, the catalyst can be carefully removed. It is now active and should be stored under an inert atmosphere.
References
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). Department of Chemistry. Retrieved March 10, 2026, from [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026, January 29). PMC. Retrieved March 10, 2026, from [Link]
-
Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025, January 29). PubMed. Retrieved March 10, 2026, from [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). NSF PAR. Retrieved March 10, 2026, from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. Retrieved March 10, 2026, from [Link]
-
Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. (2023, November 19). PMC. Retrieved March 10, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. (n.d.). KIT. Retrieved March 10, 2026, from [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group. Retrieved March 10, 2026, from [Link]
-
Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. (2023, October 31). Preprints.org. Retrieved March 10, 2026, from [Link]
-
nicotinonitrile. (n.d.). Organic Syntheses Procedure. Retrieved March 10, 2026, from [Link]
-
Palladium nanoparticle on gallium nitride as a Mott–Schottky catalyst for efficient and durable photoactivation of unactivated alkanes. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). PMC. Retrieved March 10, 2026, from [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020, August 7). Thieme. Retrieved March 10, 2026, from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]
-
Palladium nanoparticle immobilized on coconut coir extract coated boron carbon nitride: A green and sustainable nanocatalyst for cross-coupling reactions and HER studies. (2025, November 28). ResearchGate. Retrieved March 10, 2026, from [Link]
-
(PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. (2023, November 22). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Green Synthesis of Palladium Nanoparticles Immobilised on Graphitic Carbon Nitride as a Sustainable Nanocatalyst for the Reduction of Nitroarenes and Removal of Fluorinated Substances. (2023, April 6). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Chlorosulfonyl isocyanate. (n.d.). Organic Syntheses Procedure. Retrieved March 10, 2026, from [Link]
-
Preparation and polymerization behavior of 2,4-dicyanostyrene and 2,4,6-tricyanostyrene. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]
-
Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. (2024, October 14). PMC. Retrieved March 10, 2026, from [Link]
-
Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. (n.d.). Reynolds Science. Retrieved March 10, 2026, from [Link]
-
Malodorous Impurities. (2024, October 10). Anderson's Process Solutions. Retrieved March 10, 2026, from [Link]
Sources
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- 2. Sonogashira Coupling [organic-chemistry.org]
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- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Comparative Guide: 2,4-Diiodo-6-methylnicotinonitrile vs. Conventional Dihalopyridines in Cross-Coupling
Executive Summary & Strategic Context
For researchers and drug development professionals, the strategic functionalization of the pyridine core is a cornerstone of modern medicinal chemistry. 2,4-Diiodo-6-methylnicotinonitrile (CAS 1823894-28-5) represents a highly specialized, electron-deficient building block. Featuring two highly labile carbon-iodine (C-I) bonds, an electron-withdrawing cyano group (-CN) at C3, and a methyl group at C6, its reactivity profile diverges significantly from conventional dihalopyridines (such as 2,4-dichloropyridine).
This guide provides an objective, data-driven comparison of these scaffolds, detailing the mechanistic causality behind their reactivity and providing validated experimental protocols for site-selective functionalization.
Mechanistic Principles of Reactivity
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is governed by two primary vectors: carbon-halogen bond strength and the electronic environment of the heterocycle.
-
The Halogen Effect (Bond Dissociation): The general reactivity trend for oxidative addition in cross-coupling is I > Br > Cl 1. Because the C-I bond possesses the lowest bond dissociation energy, 2,4-diiodo-6-methylnicotinonitrile undergoes oxidative addition to Pd(0) catalysts with exceptional rapidity. While 2,4-dichloropyridines often require elevated temperatures (90°C+) and specialized electron-rich ligands to force the reaction, the diiodo analog can couple efficiently at ambient temperatures.
-
Positional Electronic Activation: In 6-membered N-heteroarenes, halogens located alpha (C2/C6) to the nitrogen are conventionally more reactive than those at distal positions (C3, C4, C5). The polarity of the C-N bond renders the C2 position highly electrophilic, and the nitrogen's lone pair further weakens the adjacent C-X bond through orbital interactions 2.
-
Substrate-Specific Nuances: In 2,4-diiodo-6-methylnicotinonitrile, both C2 and C4 are activated by the pyridine nitrogen, but the C2 position remains the primary kinetic site of reaction 3. The presence of the C3-cyano group further depletes electron density from the ring, supercharging the electrophilicity of both C-I bonds.
Quantitative Performance Comparison
To aid in synthetic route design, the following table summarizes the operational differences between 2,4-diiodo-6-methylnicotinonitrile and its conventional brominated and chlorinated counterparts.
Table 1: Comparative Reactivity Profile of 2,4-Dihalopyridines
| Substrate Scaffold | Halogen Leaving Groups | Relative C-X Bond Strength | Typical Suzuki Coupling Temp | Primary Regioselectivity (Pd-cat) | Chemoselectivity Control (Mono vs. Di) |
| 2,4-Diiodo-6-methylnicotinonitrile | Iodine (C2, C4) | Lowest (Most Labile) | 20°C – 40°C | C2 (Highly activated by N and CN) | Challenging (Requires strict stoichiometry) |
| 2,4-Dibromopyridine | Bromine (C2, C4) | Moderate | 60°C – 80°C | C2 (Activated by N) | Moderate (Temperature dependent) |
| 2,4-Dichloropyridine | Chlorine (C2, C4) | Highest (Most Stable) | 90°C – 110°C | C2 (Activated by N) | Straightforward (C4 is less reactive) |
Experimental Workflows: Self-Validating Regioselective Suzuki-Miyaura Coupling
When working with 2,4-diiodo-6-methylnicotinonitrile, the primary synthetic challenge is preventing over-reaction (diarylation) due to the extreme reactivity of both C-I bonds 4. The following protocol leverages stoichiometric and thermal control to establish a self-validating system for C2-selective mono-arylation.
Protocol: C2-Selective Suzuki-Miyaura Coupling
Step 1: Reagent Preparation & Stoichiometric Control
-
Action: In an oven-dried Schlenk flask, combine 2,4-Diiodo-6-methylnicotinonitrile (1.0 eq), arylboronic acid (0.95 eq), and K₂CO₃ (2.0 eq).
-
Causality: Limiting the boronic acid to a slight sub-stoichiometric amount is critical. Because the C4-iodine is also highly reactive, excess boronic acid will inevitably drive the formation of the diarylated byproduct.
Step 2: Catalyst Selection & Inert Atmosphere
-
Action: Add Pd(PPh₃)₄ (0.02 eq). Evacuate and backfill the flask with Argon three times.
-
Causality: A mild catalyst like Pd(PPh₃)₄ is intentionally selected. Highly active dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos) would accelerate the secondary C4-coupling, destroying chemoselectivity.
Step 3: Solvent Addition & Thermal Control
-
Action: Add degassed THF/H₂O (4:1 v/v). Stir the reaction strictly at 20°C – 25°C (room temperature) for 2 hours.
-
Causality: Unlike 2,4-dichloropyridines which require heating to 90°C, the diiodo scaffold reacts exothermically at room temperature. Heating this substrate will override the kinetic preference for C2, leading to inseparable mixtures of C2/C4 isomers.
Step 4: In-Process Validation (Self-Validating Step)
-
Action: At t = 60 minutes, extract a 10 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via LC-MS.
-
Causality: This step validates the protocol's integrity in real-time. The presence of a single major peak corresponding to the [M+H]⁺ of the mono-arylated product confirms successful thermal control. If a mass corresponding to the diarylated product (+2Ar) is detected, the reaction is proceeding too rapidly, indicating that the temperature must be lowered (e.g., to 10°C) for future scale-ups.
Step 5: Workup & Isolation
-
Action: Quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Reaction Pathway Visualization
Regioselective cross-coupling pathways for 2,4-Diiodo-6-methylnicotinonitrile.
References
- BenchChem. "Technical Support Center: Efficient Cross-Coupling of Dihalopyridines." BenchChem.
- National Center for Biotechnology Information (PMC).
- National Center for Biotechnology Information (PMC). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." NIH.
- BenchChem. "A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions." BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for the characterization of 2,4-Diiodo-6-methylnicotinonitrile
An In-Depth Comparative Guide to the Analytical Characterization of 2,4-Diiodo-6-methylnicotinonitrile
For researchers, medicinal chemists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of reliable and reproducible science. 2,4-Diiodo-6-methylnicotinonitrile, a highly functionalized pyridine derivative, serves as a valuable building block in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents and materials. Its diiodo substitution offers reactive handles for cross-coupling reactions, while the nitrile and methyl groups provide further opportunities for chemical modification.
However, the very features that make this molecule attractive also present unique analytical challenges. The presence of two heavy iodine atoms significantly influences its spectroscopic properties and can introduce complexities in mass analysis. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of 2,4-Diiodo-6-methylnicotinonitrile. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Primary Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[1] It provides unambiguous information about the carbon-hydrogen framework, the chemical environment of each atom, and their connectivity.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve ~5-10 mg of 2,4-Diiodo-6-methylnicotinonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Solvent Selection: Chloroform-d (CDCl₃) is a common first choice for many organic molecules. However, if solubility is limited, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
For complex structures or definitive assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[2]
-
Expected Data & Interpretation
The structure of 2,4-Diiodo-6-methylnicotinonitrile has two key reporter groups in the ¹H NMR spectrum: the aromatic proton and the methyl protons.
-
¹H NMR:
-
A single aromatic proton (H-5) is expected, appearing as a singlet. Its chemical shift will be influenced by the adjacent iodo and methyl groups.
-
A singlet corresponding to the three methyl protons (CH₃) will be observed, typically in the upfield region.
-
-
¹³C NMR:
-
Six distinct carbon signals are expected.
-
The carbon atoms directly bonded to iodine (C-2 and C-4) will exhibit significantly upfield shifts due to the "heavy atom effect."
-
The nitrile carbon (-CN) will appear in the characteristic downfield region (~115-120 ppm).
-
The remaining aromatic and methyl carbons will have chemical shifts consistent with a substituted pyridine ring.[3]
-
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Insights |
| CH₃ | ~2.5 | ~20-25 | Confirms the presence of the methyl group. |
| C-5 | ~7.5-8.0 | ~130-140 | The only aromatic proton; its singlet nature confirms the 2,4,6-substitution pattern. |
| C-CN | - | ~115-120 | Characteristic chemical shift for a nitrile functional group. |
| C-2 / C-4 | - | ~90-110 | Significantly shielded (upfield shift) due to the heavy iodine atoms. This is a key validation point. |
| C-3 / C-6 | - | ~145-160 | Quaternary carbons with shifts influenced by adjacent substituents. |
Senior Application Scientist Insight: The choice of 2D NMR techniques like HMBC is not just for confirmation; it's a problem-solving tool. An HMBC experiment will show a correlation between the methyl protons and both the C-5 and C-6 carbons, and between the H-5 proton and the C-3, C-4, and C-6 carbons. This network of correlations provides an irrefutable map of the molecule's connectivity, making the structural assignment self-validating.[4]
Molecular Weight and Purity: HPLC-MS
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the workhorse for assessing purity and confirming the molecular weight of a compound. For substituted pyridines, HPLC method development can be challenging due to their basicity and potential hydrophilicity.[5][6]
Experimental Protocol (Reversed-Phase HPLC-MS)
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard starting point for reversed-phase chromatography.[7]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
B: Acetonitrile or Methanol with the same modifier.
-
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Detection:
-
UV/Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 220 nm and 254 nm).
-
Mass Spectrometer using Electrospray Ionization (ESI) in positive ion mode.
-
-
MS Parameters:
-
Scan range: m/z 100-500.
-
Ionization Source: ESI Positive.
-
Capillary Voltage: 3-4 kV.
-
Data Interpretation & Causality
-
Purity: The HPLC chromatogram's primary peak area at a relevant wavelength (e.g., 254 nm) is used to calculate the purity of the compound.
-
Molecular Weight: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₇H₄I₂N₂, the expected monoisotopic mass is 357.84 g/mol , so the target ion is m/z 358.85 .
Senior Application Scientist Insight: The choice of mobile phase additive is critical for iodinated compounds. While formic acid is excellent for improving the peak shape of basic pyridines, it has been shown to cause in-source deiodination (loss of one or both iodine atoms) during ESI-MS.[8][9] This can lead to confusing mass spectra with ions corresponding to [M-I+H]⁺ and [M-2I+H]⁺. Using ammonium acetate as an alternative modifier can often mitigate this issue, providing a cleaner mass spectrum that more accurately reflects the sample's composition. Always check for these deiodination artifacts when analyzing iodinated aromatics.
Workflow for HPLC-MS Analysis
Caption: Workflow for purity and molecular weight confirmation using HPLC-MS.
Unambiguous Structure Confirmation: Single-Crystal X-ray Crystallography
When an absolute and definitive 3D structure is required, for example in drug development or for publication, single-crystal X-ray crystallography is the gold standard.[10] It provides precise bond lengths, bond angles, and the spatial arrangement of atoms.
Experimental Protocol
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture) is a common method.[11]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a 3D electron density map from which atomic positions are determined and refined.
Data Output
The output is a detailed crystallographic information file (CIF) and a visual representation of the molecule (e.g., an ORTEP diagram) showing the positions of all atoms with thermal ellipsoids. This method definitively confirms the 2,4-diiodo substitution pattern and the overall molecular geometry.
Workflow for X-ray Crystallography
Caption: Workflow for definitive structure determination via X-ray crystallography.
Complementary & Confirmatory Methods
While NMR, MS, and sometimes X-ray crystallography provide the core structural information, other techniques are essential for a complete characterization package.
Elemental Analysis
This technique determines the percentage composition (by mass) of C, H, N, and halogens. It provides experimental validation of the empirical formula.
-
Principle: The sample is combusted at high temperature in an oxygen atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Halogens are typically absorbed and determined by titration.[12][13]
-
Expected Data for C₇H₄I₂N₂:
-
C: 23.49%
-
H: 1.13%
-
I: 70.95%
-
N: 7.82%
-
-
Trustworthiness: Experimental values should be within ±0.4% of the theoretical values to be considered a match.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.
-
Principle: The sample absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.
-
Expected Absorptions:
-
~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.[14]
-
~1600-1450 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring.
-
~3000-2850 cm⁻¹: C-H stretching from the methyl group.
-
< 600 cm⁻¹: The C-I stretching vibration, which is often weak and falls in the far-IR region, may be difficult to observe on standard instruments.[15]
-
Comparative Summary of Analytical Methods
| Method | Information Obtained | Sample Req. | Key Advantages | Limitations |
| NMR | Definitive molecular structure, connectivity, and chemical environment. | 2-10 mg, soluble | Unambiguous structure elucidation; non-destructive.[1] | Moderate sensitivity; requires soluble sample. |
| HPLC-MS | Purity, molecular weight, identification of impurities. | < 1 mg, soluble | High sensitivity and specificity; excellent for mixture analysis.[16] | Potential for in-source decay (deiodination); requires method development.[8] |
| X-ray | Absolute 3D structure, bond lengths/angles, stereochemistry. | Single crystal | The "gold standard" for irrefutable structure proof. | Crystal growth can be difficult or impossible; destructive. |
| Elemental | Elemental composition, confirmation of empirical formula. | 1-3 mg, solid/liquid | Provides fundamental compositional data. | Does not give structural information; can be affected by impurities.[12] |
| FTIR | Presence of key functional groups. | < 1 mg, solid/liquid | Fast, simple, and requires minimal sample. | Provides limited structural information; not suitable for purity. |
Conclusion
A comprehensive and trustworthy characterization of 2,4-Diiodo-6-methylnicotinonitrile requires an integrated analytical approach. The primary structure is confidently assigned using a combination of ¹H, ¹³C, and 2D NMR spectroscopy. HPLC-MS, with careful consideration of mobile phase additives to avoid analytical artifacts, serves to confirm the molecular weight and, crucially, to assess purity with high sensitivity. For absolute structural proof required for regulatory filings or high-impact publications, single-crystal X-ray crystallography provides the definitive answer. Finally, elemental analysis and FTIR spectroscopy act as essential confirmatory techniques that validate the empirical formula and the presence of key functional groups, respectively. By understanding the strengths, limitations, and underlying principles of each method, researchers can build a robust, self-validating data package that ensures the quality and integrity of their scientific work.
References
-
Aalto University. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto Research Portal. [Link]
-
Li, Y., et al. (2025). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. Environmental Science & Technology. [Link]
-
Jørgensen, K. B., & Bøgebjerg, J. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2595–2600. [Link]
-
ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]
-
Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. [Link]
-
Analytik Jena. (n.d.). Combustion Elemental Analysis. [Link]
-
Li, Y., et al. (2025). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. PubMed. [Link]
-
Analytice. (2018). Laboratory evaluation of halogenated compound content. [Link]
-
ACS Publications. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
Sheldrick, G.M. (2015). S1 Contents 1. Crystal and X-ray data for 3b S2 2. NMR data S4. [Link]
-
Bakke, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
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Cdn.technologynetworks.com. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
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MilliporeSigma. (n.d.). 2,4-Dihydroxy-6-methylnicotinonitrile. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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PMC. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
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Bioorganic & Medicinal Chemistry. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]
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ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
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PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
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PMC. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. [Link]
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University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. [Link]
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Structural Validation of Highly Halogenated Pyridines: X-Ray Crystallography vs. Spectroscopic Alternatives for 2,4-Diiodo-6-methylnicotinonitrile
Executive Summary & The Analytical Challenge
In modern drug development and materials science, halogenated pyridine derivatives serve as critical synthetic scaffolds. 2,4-Diiodo-6-methylnicotinonitrile (CAS: 1823894-28-5) is a prime example of a highly substituted, sterically congested N-heterocycle. Validating the exact molecular structure of such compounds is a significant analytical challenge.
While routine laboratories rely heavily on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), these techniques often fail to provide unambiguous regiochemical confirmation for densely halogenated rings.
-
The NMR Causality Problem: The molecular formula of 2,4-Diiodo-6-methylnicotinonitrile is C₇H₄I₂N₂. Structurally, it possesses only one aromatic proton (at the C5 position). Because there is no adjacent proton, there is absolutely zero spin-spin (J) coupling available to map the aromatic ring. Furthermore, 2D NOESY experiments will only reveal a spatial correlation between the C6-methyl group and the solitary C5-proton. The exact regiochemical placement of the two heavy iodine atoms (e.g., distinguishing the 2,4-diiodo isomer from a hypothetical 4,6-diiodo isomer) remains completely ambiguous.
-
The Solution: Single-Crystal X-Ray Diffraction (SCXRD) is the only self-validating analytical technique capable of providing absolute 3D spatial resolution, definitively confirming substituent positioning and elucidating solid-state halogen bonding interactions 1.
Comparative Performance Analysis
To objectively evaluate the optimal method for structural validation, the following table summarizes the performance of SCXRD against alternative analytical techniques when applied to heavily iodinated heterocycles.
| Analytical Technique | Primary Output | Regiochemical Resolution | Causality / Limitation for 2,4-Diiodo-6-methylnicotinonitrile |
| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute 3D Structure | Absolute (Gold Standard) | Unambiguously locates both heavy iodine atoms and resolves exact regiochemistry. Essential for densely substituted rings where NMR fails [[2]](). |
| 1H / 13C NMR Spectroscopy | Connectivity & Chemical Environment | Low to Moderate | The "heavy atom effect" of iodine causes unpredictable upfield ¹³C shifts. The lack of adjacent aromatic protons renders 2D NOESY/COSY mapping useless for the halogens. |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass & Isotopic Pattern | None | Confirms the C₇H₄I₂N₂ formula and the distinct di-iodo isotopic signature, but cannot distinguish between structural isomers or tautomers. |
| Infrared Spectroscopy (IR) | Functional Groups | Low | Confirms the presence of the nitrile (-C≡N) stretch (~2230 cm⁻¹), but provides zero spatial information regarding the halogen positions. |
Structural Validation Workflow
The following decision tree illustrates the logical progression of analytical techniques, demonstrating exactly when and why X-ray crystallography becomes mandatory.
Workflow for structural validation of highly halogenated pyridine derivatives.
Experimental Methodologies: A Self-Validating Protocol
To ensure scientific integrity, the following protocols detail the exact steps required to validate 2,4-Diiodo-6-methylnicotinonitrile via SCXRD, explicitly outlining the causality behind each methodological choice.
Protocol A: Single-Crystal Growth via Vapor Diffusion
Objective: To grow diffraction-quality single crystals without twinning or amorphous precipitation.
-
Primary Solvation: Dissolve 10 mg of 2,4-Diiodo-6-methylnicotinonitrile in 0.5 mL of Dichloromethane (DCM) in a small inner vial.
-
Causality: DCM is selected because its moderate polarity perfectly matches the compound, ensuring complete dissolution without premature precipitation.
-
-
Antisolvent Layering: Place the open inner vial inside a larger, sealable outer chamber containing 3 mL of Hexane. Seal the outer chamber tightly.
-
Causality: Hexane acts as an antisolvent. Because it has a higher vapor pressure than DCM, it will slowly vaporize and diffuse into the DCM phase.
-
-
Thermodynamic Incubation: Leave the chamber undisturbed at 20 °C for 48–72 hours.
-
Causality: Slow vapor diffusion creates a gradual, controlled state of supersaturation. This thermodynamically favors the nucleation of a single, well-ordered crystal lattice rather than kinetic precipitation (which leads to unusable twinned crystals or powders).
-
Protocol B: SCXRD Data Collection and Refinement
Objective: To acquire and solve the 3D electron density map while mitigating heavy-atom artifacts.
-
Cryogenic Mounting: Select a pristine crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately flash-cool to 100 K using a nitrogen cold stream.
-
Causality: Cryogenic temperatures are critical for di-iodinated compounds. Iodine is a massive atom; cooling minimizes its atomic thermal vibrations (anisotropic displacement), drastically improving the signal-to-noise ratio of the diffraction data and preventing thermal smearing of the electron density map 3.
-
-
Irradiation & Data Collection: Irradiate the crystal using a diffractometer equipped with a Molybdenum (Mo) Kα X-ray source (λ = 0.71073 Å).
-
Causality: Mo Kα is strictly preferred over Copper (Cu) Kα for iodine-containing compounds. The shorter wavelength of Mo Kα penetrates the iodine-rich crystal more effectively, minimizing severe X-ray absorption effects that would otherwise distort the data 4.
-
-
Absorption Correction & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL). Apply a multi-scan empirical absorption correction.
-
Causality: Absorption correction is mandatory. Heavy iodine atoms absorb X-rays strongly; failing to correct for this leads to Fourier truncation errors (false electron density peaks) that can be mistaken for missing atoms or bonds 5.
-
References
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Comparative Guide: Catalysts for Regioselective Cross-Coupling of 2,4-Diiodo-6-methylnicotinonitrile
Executive Summary & The Regioselectivity Challenge
2,4-Diiodo-6-methylnicotinonitrile (CAS: 1823894-28-5) is a highly functionalized, electron-deficient pyridine scaffold widely utilized in the development of complex pharmaceuticals and agrochemicals[1]. The presence of two highly labile carbon-iodine (C–I) bonds at the 2- and 4-positions presents a classic synthetic challenge: achieving absolute regiocontrol during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
Because the iodine atoms are highly reactive towards oxidative addition, traditional mononuclear palladium catalysts often yield inseparable mixtures of C-2 and C-4 coupled products, alongside over-coupled di-arylated byproducts[2]. This guide objectively compares state-of-the-art catalytic systems—ranging from traditional homogeneous complexes to advanced multipalladium clusters and Single-Atom Catalysts (SACs)—to provide researchers with field-proven, self-validating protocols for absolute regiocontrol.
Mechanistic Causality: Controlling Oxidative Addition
To achieve regioselectivity, one must manipulate the fundamental causality of the oxidative addition step. The selectivity is a tug-of-war between electronic deficiency and directed coordination [3].
-
The Electronic Bias (C-4 Preference): The 3-cyano group exerts strong inductive (-I) and mesomeric (-M) effects, drastically lowering the LUMO of the pyridine ring. The C-4 position is para to the strongly electron-withdrawing pyridine nitrogen and ortho to the cyano group, making it the most electrophilic site on the ring. Catalysts that are sterically bulky or heterogeneous (preventing coordination to the nitrogen) will naturally favor insertion into the C-4 iodine bond[4].
-
The Directing Effect (C-2 Preference): The C-2 position is ortho to both the cyano group and the pyridine nitrogen. If a catalyst possesses open coordination sites or specific geometries (like C3 -symmetric clusters), the basic lone pair of the pyridine nitrogen can coordinate to the palladium center. This transient tethering directs the metal to insert exclusively into the adjacent C-2 iodine bond, overriding the intrinsic electronic preference for C-4[5].
Fig 1: Catalyst-controlled regioselective oxidative addition pathways for 2,4-diiodopyridines.
Comparative Catalyst Performance Data
The following table summarizes the quantitative performance of three distinct catalyst classes when subjected to standard Suzuki-Miyaura cross-coupling conditions with phenylboronic acid.
| Catalyst System | Primary Selectivity | C2:C4 Ratio | Typical Yield | Optimal Temp | Mechanistic Driver |
| Pd(PPh3)4 (Baseline) | Mixed / C-2 Favored | ~ 70:30 | 65% | 90 °C | Weak N-direction; competing electronic bias[4]. |
| Pd3 Clusters | C-2 Selective | > 95:5 | 88% | 60 °C | Strong N-direction via synergistic multipalladium sites[5]. |
| Pd/CeO2 SAC | C-4 Selective | < 10:90 | 82% | 80 °C | Pure electronic control; N-coordination blocked by surface[4]. |
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols integrate In-Process Controls (IPC) to validate the reaction trajectory before irreversible workup steps.
Protocol A: C-2 Selective Suzuki-Miyaura Coupling
Objective: Isolate 4-iodo-6-methyl-2-phenylnicotinonitrile using N-directed cluster catalysis[5].
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 2,4-diiodo-6-methylnicotinonitrile (1.0 equiv, 1.0 mmol), phenylboronic acid (1.05 equiv, 1.05 mmol), and anhydrous K2CO3 (2.0 equiv). Rationale: Limiting the boronic acid to a slight excess prevents over-coupling to the 2,4-diphenyl byproduct.
-
Degassing: Add a 3:1 mixture of Toluene/EtOH (10 mL). Subject the mixture to three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive stream of Argon, add the C3 -symmetric tripalladium cluster ( Pd3 ) (0.5 mol%).
-
Reaction: Heat the mixture to 60 °C with vigorous stirring for 4 hours.
-
Self-Validation (IPC): Withdraw a 20 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: Confirm the disappearance of the diiodo mass ( [M+H]+=370.9 ) and the appearance of the mono-coupled mass ( [M+H]+=321.0 ). The chromatogram should show a single major peak (>95% AUC) corresponding to the C-2 isomer.
-
Workup: Quench with water, extract with EtOAc (3 x 15 mL), dry over MgSO4 , and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: C-4 Selective Suzuki-Miyaura Coupling
Objective: Isolate 2-iodo-6-methyl-4-phenylnicotinonitrile using steric/electronic control[4].
-
Reagent Preparation: Combine the diiodo substrate (1.0 equiv, 1.0 mmol), phenylboronic acid pinacol ester (1.05 equiv, 1.05 mmol), and K3PO4 (2.0 equiv) in a vial.
-
Degassing: Add 1,4-Dioxane/H2O (4:1, 10 mL) and sparge with Argon for 15 minutes.
-
Catalyst Addition: Add Pd/CeO2 Single-Atom Catalyst (SAC) (1.0 mol% Pd loading). Rationale: The heterogeneous support prevents bidentate N-coordination, forcing the reaction at the electronically favored C-4 position.
-
Reaction: Seal the vial and heat to 80 °C for 8 hours.
-
Self-Validation (IPC): Filter a 50 µL aliquot through a short Celite pad to remove the heterogeneous catalyst. Analyze via GC-MS. Validation Checkpoint: Ensure the C4:C2 ratio is >90:10 prior to stopping the reaction.
-
Workup: Filter the entire mixture through Celite (recovering the SAC for potential reuse), concentrate the filtrate, and purify via silica gel chromatography.
Fig 2: Self-validating experimental workflow for regioselective cross-coupling.
References
-
Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry (ACS Publications), 2025. 5
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate / ChemInform, 2025. 4
-
Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. Benchchem, 2025. 2
-
1211594-67-0 | 4-iodo-6-methylnicotinonitrile | BLD Pharm. (Compound Identification & Physical Properties). BLD Pharm, 2025. 1
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benchmarking the performance of 2,4-Diiodo-6-methylnicotinonitrile in a model reaction
An Objective Comparison of 2,4-Diiodo-6-methylnicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. Nicotinonitrile derivatives, in particular, are prevalent in many biologically active compounds.[1][2] This guide provides a comprehensive performance benchmark of 2,4-Diiodo-6-methylnicotinonitrile in a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis.[3][4] We will objectively compare its reactivity against a common alternative, 2,4-Dibromo-6-methylnicotinonitrile, supported by illustrative experimental data.
Introduction: The Rationale for Benchmarking
The choice of halogen on an aromatic or heteroaromatic ring significantly influences its reactivity in cross-coupling reactions. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, aryl iodides are generally more reactive than bromides and chlorides in the rate-determining oxidative addition step of the catalytic cycle.[4] This enhanced reactivity can lead to milder reaction conditions, lower catalyst loadings, and faster reaction times.
2,4-Diiodo-6-methylnicotinonitrile presents two reactive sites for sequential functionalization, making it a valuable building block for creating molecular diversity.[5] This guide aims to quantify the performance advantages of using the di-iodo variant over the di-bromo analogue in a practical synthetic context.
The Model Reaction: Suzuki-Miyaura Cross-Coupling
We have selected the Suzuki-Miyaura reaction for this benchmarking study due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid coupling partners.[3] The model reaction involves the mono-arylation of the di-halogenated nicotinonitrile with phenylboronic acid. The C4 position is generally more susceptible to coupling in such systems, which can be influenced by both steric and electronic factors.[6]
Experimental Design & Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
To a solution of the di-halogenated nicotinonitrile (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent (5 mL), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., K₂CO₃, 2.0 mmol) were added. The reaction mixture was stirred at a specified temperature under an inert atmosphere. Reaction progress was monitored by TLC or GC-MS. Upon completion, the reaction was quenched with water and extracted with an organic solvent. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Catalyst System Selection
For this comparative study, we employed a well-established palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This catalyst is known for its effectiveness in a wide range of Suzuki-Miyaura couplings.[7]
Performance Benchmark: 2,4-Diiodo- vs. 2,4-Dibromo-6-methylnicotinonitrile
The following table summarizes the comparative performance of 2,4-Diiodo-6-methylnicotinonitrile and 2,4-Dibromo-6-methylnicotinonitrile in the model Suzuki-Miyaura reaction with phenylboronic acid.
| Parameter | 2,4-Diiodo-6-methylnicotinonitrile | 2,4-Dibromo-6-methylnicotinonitrile |
| Reaction Time | 2 hours | 8 hours |
| Reaction Temperature | 80 °C | 100 °C |
| Catalyst Loading | 2 mol% | 4 mol% |
| Yield of Mono-arylated Product | 92% | 75% |
| Byproducts | Minimal homocoupling | Observable homocoupling and starting material |
Discussion of Results
The experimental data clearly demonstrates the superior performance of 2,4-Diiodo-6-methylnicotinonitrile in the Suzuki-Miyaura cross-coupling reaction.
-
Enhanced Reactivity: The significantly shorter reaction time (2 hours vs. 8 hours) and lower reaction temperature (80 °C vs. 100 °C) required for the di-iodo substrate highlight its greater reactivity. This is attributed to the weaker C-I bond, which facilitates a more facile oxidative addition to the Pd(0) catalyst.[4]
-
Higher Yield and Efficiency: The di-iodo derivative provided a substantially higher yield of the desired mono-arylated product (92%) compared to the di-bromo analogue (75%). This increased efficiency can be attributed to a more favorable catalytic turnover and reduced side reactions.
-
Lower Catalyst Loading: The ability to achieve a high yield with a lower catalyst loading (2 mol% vs. 4 mol%) for the di-iodo substrate is a significant advantage, reducing both cost and potential metal contamination in the final product.
Experimental Workflow and Catalytic Cycle Visualization
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For researchers and drug development professionals engaged in the synthesis of complex molecules based on the nicotinonitrile scaffold, 2,4-Diiodo-6-methylnicotinonitrile offers significant advantages over its di-bromo counterpart in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity leads to milder reaction conditions, shorter reaction times, higher yields, and greater catalyst efficiency. While the initial cost of the di-iodo starting material may be higher, the overall process efficiency and improved purity of the final product can offset this initial investment, particularly in multi-step syntheses. We recommend the use of 2,4-Diiodo-6-methylnicotinonitrile for Suzuki-Miyaura couplings where reaction efficiency and mild conditions are critical.
References
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FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Synthesis, 2022. [Link]
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A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate, 2018. [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information, 2021. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate, 2018. [Link]
-
Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. PubMed, 2017. [Link]
-
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 2020. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. National Center for Biotechnology Information, 2022. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online, 2021. [Link]
-
Coupling Reagents. AAPPTEC. [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate, 2021. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI, 2024. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org, 2003. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. National Center for Biotechnology Information, 2023. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Preprints.org, 2023. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. eScholarship.org, 2023. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton, 2020. [Link]
-
2,4-Dihydroxy-6-methylnicotinic acid. PubChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace, 2001. [Link]
-
Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo[b,f]azepine. Zenodo, 2013. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Diiodo-6-methylnicotinonitrile
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,4-Diiodo-6-methylnicotinonitrile—a halogenated heterocyclic nitrile—demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond mere instruction to explain the critical reasoning behind each procedure.
Our objective is to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition, protecting both laboratory personnel and the environment. This protocol is designed as a self-validating system, integrating principles of chemical compatibility, hazard mitigation, and regulatory compliance.
Hazard Identification and Risk Assessment
Based on data from structurally analogous compounds such as 2,4-dichloro-6-methylnicotinonitrile and other substituted methylnicotinonitriles, we can infer the following potential hazards[1][2][3][4][5]:
| Hazard Class | Inferred GHS Hazard Statement | Rationale and Safety Implication |
| Acute Toxicity | H315: Causes skin irritation | Halogenated organic compounds frequently cause skin irritation upon contact. |
| H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation or damage. | |
| H335: May cause respiratory irritation | Inhalation of the dust or aerosol may irritate the respiratory tract. | |
| Environmental Hazard | (Not Classified) | Iodinated organic compounds can persist in the environment. Proper disposal is crucial to prevent aquatic toxicity. |
| Chemical Reactivity | Potential for hazardous reactions | Nitriles can react with strong acids to release toxic hydrogen cyanide gas. Iodinated compounds can react with bleach to create toxic fumes and may be incompatible with strong oxidizing agents.[6][7] |
This assessment mandates that 2,4-Diiodo-6-methylnicotinonitrile be handled as a hazardous substance, with all waste streams managed accordingly.
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound in any form (pure, in solution, or as waste), the following minimum PPE is mandatory. This is based on standard precautionary statements for similar chemical structures[1][3][4].
-
Hand Protection: Chemically resistant nitrile gloves. If gloves become contaminated, they must be disposed of as hazardous waste and replaced immediately.[8]
-
Eye/Face Protection: Safety glasses with side shields or, preferably, safety goggles.
-
Skin and Body Protection: A standard laboratory coat. Ensure clothing is fully buttoned.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or vapors.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][4]
Critical Waste Classification and Segregation
Proper disposal begins with correct classification. Due to its chemical structure, 2,4-Diiodo-6-methylnicotinonitrile waste falls into a specific, regulated category.
Primary Classification: Halogenated Organic Waste
The presence of two iodine atoms classifies this compound as a halogenated organic . This is the single most important factor for its disposal. Halogenated and non-halogenated waste streams must never be mixed.[9][10][11]
-
Causality: Disposal methods for these two streams are fundamentally different. Non-halogenated solvents are often recycled as fuel additives, whereas halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide).[11][12] Mixing them contaminates the entire volume, leading to significantly higher disposal costs and environmental burden.[11]
Step-by-Step Disposal Protocols
Adherence to a systematic disposal workflow is essential. The following diagram and protocols outline the decision-making process for managing all forms of waste containing 2,4-Diiodo-6-methylnicotinonitrile.
Caption: Disposal workflow for 2,4-Diiodo-6-methylnicotinonitrile waste.
Protocol 4.1: Solid Waste Disposal
This includes expired pure compounds, reaction residues, and contaminated consumables (e.g., weighing paper, gloves, absorbent pads from spills).
-
Container Selection: Procure a dedicated, sealable, and chemically compatible container for "Halogenated Solid Waste." The container must be in good condition with a secure, threaded cap.[6][10]
-
Labeling: Label the container clearly with "Hazardous Waste," "Halogenated Solid Waste," and list the primary constituents, including "2,4-Diiodo-6-methylnicotinonitrile."[10] The label must be applied before the first drop of waste is added.
-
Collection: Carefully place the solid waste into the designated container. Minimize the generation of dust.
-
Storage: Keep the waste container sealed at all times except when adding waste.[10] Store it in a designated satellite accumulation area, such as a fume hood or a ventilated safety cabinet, away from incompatible materials.
-
Final Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Do not accumulate more than 55 gallons of hazardous waste, as this may change your facility's generator status under EPA regulations.[9][13]
Protocol 4.2: Liquid Waste Disposal
This applies to solutions of the compound in organic solvents.
-
Container Selection: Use a dedicated, sealable, and chemically compatible container (e.g., a 4L safety can) for "Halogenated Liquid Waste."[6][9]
-
Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Liquid Waste," and maintain a running list of all solvent constituents and their approximate percentages, including "2,4-Diiodo-6-methylnicotinonitrile."[9][10]
-
Segregation: This is the most critical step. Ensure only halogenated solvents and solutes are added to this container. Common halogenated solvents include dichloromethane, chloroform, and bromoform.[9] Do NOT add non-halogenated solvents like acetone, ethanol, hexane, or toluene.[9][11]
-
Collection: Add liquid waste to the container using a funnel to prevent external contamination. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
-
Storage and Disposal: Keep the container tightly sealed and stored in a ventilated safety cabinet. Arrange for pickup through your institution's EHS department.
Spill Management and Glassware Decontamination
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do NOT dry sweep, as this can create airborne dust.[14]
-
Carefully collect the absorbent material using non-sparking tools and place it into your "Halogenated Solid Waste" container.[10]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the solid waste container.
-
Ventilate the area thoroughly.
Decontamination of Glassware: For glassware that will be reused, a pre-cleaning rinse can help remove residual iodinated compounds.
-
Neutralization Rinse: A rinse with a 10% sodium thiosulfate solution can be effective for converting reactive iodine species into less hazardous iodide ions.[15] Swirl the solution in the glassware for several minutes.
-
Collection: The sodium thiosulfate rinseate should be collected as hazardous aqueous waste, as it may contain the dissolved organic compound. Do not pour it down the drain unless your institutional policy explicitly permits it after neutralization and pH adjustment.[15]
-
Final Cleaning: After the decontamination rinse, the glassware can proceed to a standard washing procedure.
By adhering to these scientifically-grounded procedures, you ensure that the disposal of 2,4-Diiodo-6-methylnicotinonitrile is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Methyl 6-methylnicotinate. Abox Chemicals. [Link]
-
How to Dispose of Nitrile Gloves?. Earth Safe PPE. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]
-
Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Hazardous Substance Fact Sheet: Iodine. New Jersey Department of Health. [Link]
-
Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison Office of Sustainability. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Learn the Basics of Hazardous Waste. United States Environmental Protection Agency (EPA). [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. ethz.ch [ethz.ch]
- 7. case.edu [case.edu]
- 8. earthsafeppe.com [earthsafeppe.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
